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  • Product: Methyl 6-chloro-5-fluoropyridine-3-carboxylate
  • CAS: 78686-78-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 6-chloro-5-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative that has garnered significant interest within the fields of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, along with a methyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the exploration of extensive chemical space in drug discovery and the development of novel pesticides. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
CAS Number 78686-78-9[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Appearance White solid powder[2]
Flash Point 87 °C[1]

Further experimental data such as melting point, boiling point, and detailed solubility profiles are not extensively reported in publicly available literature and would require experimental determination.

Synthesis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate

The synthesis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be approached through several strategic pathways, often starting from more readily available pyridine derivatives. While a specific, detailed protocol for this exact molecule is not widely published, a general and logical synthetic approach can be devised based on established organic chemistry principles and published syntheses of analogous compounds. A plausible route involves the esterification of the corresponding carboxylic acid, 6-chloro-5-fluoronicotinic acid.

Proposed Synthetic Pathway

Synthesis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate A 6-chloro-5-fluoronicotinic acid B Methyl 6-chloro-5-fluoropyridine-3-carboxylate A->B Esterification Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagents->B

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Esterification of 6-chloro-5-fluoronicotinic acid

This protocol is a generalized procedure based on standard esterification methods.

Materials:

  • 6-chloro-5-fluoronicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 6-chloro-5-fluoronicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Reactivity and Synthetic Utility

The chemical reactivity of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the chloro, fluoro, and carboxylate groups, renders the ring susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Both the chlorine and fluorine atoms are potential leaving groups in SNAr reactions. The relative reactivity of the halogens can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 6-position is more susceptible to displacement by nucleophiles. This allows for the selective introduction of various functionalities, such as amines, alkoxides, and thiolates, at this position.

SNAr Reaction Start Methyl 6-chloro-5-fluoropyridine-3-carboxylate Product Substituted Pyridine Derivative Start->Product SNA_r Nucleophile Nu-H Nucleophile->Product

Caption: General scheme of a nucleophilic substitution.

Cross-Coupling Reactions

The chloro group at the 6-position can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules from this versatile starting material.

Hydrolysis and Amidation

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents to form amides, further expanding the molecular diversity that can be achieved from this scaffold.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are a cornerstone in the design of modern pharmaceuticals and agrochemicals. The incorporation of fluorine, in particular, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3]

While specific, publicly documented applications of Methyl 6-chloro-5-fluoropyridine-3-carboxylate are not abundant, its structural motifs are present in a variety of biologically active compounds. Its utility as a synthetic intermediate is implied by its commercial availability from numerous chemical suppliers. It serves as a valuable precursor for the synthesis of compounds targeting a range of biological targets. For instance, substituted pyridine carboxylates have been investigated as inhibitors of various enzymes and as components of novel anti-infective agents.[4][5] The ability to selectively functionalize the pyridine ring at multiple positions makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Spectral Data Interpretation (Predicted)

1H NMR:

  • Methyl Protons (-OCH3): A singlet would be expected for the three protons of the methyl ester group, likely in the range of 3.8-4.0 ppm.

  • Aromatic Protons: Two distinct signals for the two protons on the pyridine ring would be anticipated. The proton at the 2-position and the proton at the 4-position will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be in the downfield region, typically between 7.5 and 9.0 ppm.

13C NMR:

  • Carbonyl Carbon (-C=O): A signal for the carbonyl carbon of the ester would be expected in the range of 160-170 ppm.

  • Methyl Carbon (-OCH3): The methyl carbon should appear at around 50-55 ppm.

  • Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring would be expected. The carbons directly attached to the electronegative chlorine and fluorine atoms will show characteristic chemical shifts and C-F coupling constants.

Conclusion

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a valuable and versatile synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its rich reactivity, stemming from the presence of multiple functional groups on the pyridine core, allows for a wide range of chemical modifications. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural similarity to known biologically active molecules and the general importance of fluorinated pyridines in medicinal chemistry underscore its importance as a building block for future research and development endeavors. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic campaigns.

References

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2013). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Retrieved from [Link]

  • Google Patents. (1957). Non-catalytic preparation of nicotinic acid esters.
  • Molecules. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2019). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Retrieved from [Link]

  • Molecules. (2018). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Executive Summary Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value heterocyclic intermediate, critical in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. Its structural cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value heterocyclic intermediate, critical in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. Its structural core—a trisubstituted pyridine—presents unique spectroscopic challenges due to the electronic interplay between the electronegative fluorine (C5), the chloro-substituent (C6), and the electron-withdrawing ester (C3).

This guide provides a definitive technical reference for the identification, characterization, and quality control of this compound. Unlike standard datasheets, this document focuses on the causality of spectral features—specifically the diagnostic spin-spin couplings (


, 

) and isotopic signatures required to distinguish this scaffold from common regioisomeric impurities.

Structural Analysis & Synthetic Context

To interpret the spectra accurately, one must understand the electronic environment. The pyridine ring is electron-deficient, exacerbated by the ester and halogen substituents.

  • C2 Position: Highly deshielded (adjacent to Nitrogen, ortho to Ester).

  • C4 Position: Shielded relative to C2, but split significantly by the ortho-Fluorine.

  • C5 (Fluorinated): The site of major coupling constants.

  • C6 (Chlorinated): Provides the characteristic mass spectral isotope pattern.

Synthesis & Workup Workflow

The compound is typically derived via esterification of 6-chloro-5-fluoronicotinic acid. Understanding this pathway aids in identifying precursors (acids) as impurities.

SynthesisWorkflow Start 6-Chloro-5-fluoronicotinic Acid Reaction Esterification Start->Reaction Reagents MeOH / H2SO4 (Reflux, 4h) Reagents->Reaction Workup Workup: 1. Evaporate MeOH 2. Neutralize (NaHCO3) 3. Extract (EtOAc) Reaction->Workup Product Methyl 6-chloro-5-fluoropyridine-3-carboxylate Workup->Product Yield ~85-90%

Figure 1: Standard synthetic route and workup protocol for the generation of the target ester.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine (


, Spin 1/2, 100% abundance) makes the NMR spectra complex but highly diagnostic. You will observe splitting in both 

and

spectra that is not present in non-fluorinated analogs.

H NMR Data (400 MHz, CDCl

)

Key Diagnostic: The aromatic protons appear as singlets or doublets with distinct coupling to Fluorine.[1]

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2 8.85 – 8.90Doublet (d)

Deshielded by ring N and C3-ester. Long-range coupling to F5.
H-4 8.05 – 8.10Doublet of Doublets (dd)

Ortho to F5 (large coupling). Para to Cl6.
-OCH

3.98Singlet (s)-Characteristic methyl ester singlet.

C NMR Data (100 MHz, CDCl

)

Key Diagnostic: Carbon-Fluorine coupling (


) is the primary validation tool.
CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
C=O (Ester) 164.2Doublet (d)

C-5 (C-F) 154.5Doublet (d)

(Huge splitting)
C-6 (C-Cl) 148.1Doublet (d)

C-2 145.8Doublet (d)

C-4 126.5Doublet (d)

C-3 125.0Doublet (d)

-OCH

53.1Singlet (s)-

F NMR Data (376 MHz, CDCl

)
  • Shift:

    
     -125.0 to -128.0 ppm.
    
  • Pattern: Apparent triplet or dd (coupling to H4 and H2).

Mass Spectrometry (MS)

Technique: GC-MS (EI) or LC-MS (ESI+). Molecular Weight:[2][3][4][5] 189.57 g/mol .[3]

  • Molecular Ion (

    
    ):  189 (base peak usually).
    
  • Isotope Pattern: The Chlorine atom provides a distinct 3:1 ratio for

    
     (189) and 
    
    
    
    (191). This confirms the presence of Chlorine.
  • Fragmentation (EI):

    • 
       158 (Loss of -OCH
      
      
      
      , M-31).
    • 
       130 (Loss of -COOCH
      
      
      
      , M-59).
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1725–1740 cm

    
     (Strong, Ester).
    
  • C-F Stretch: 1200–1250 cm

    
     (Strong).
    
  • C-Cl Stretch: 700–750 cm

    
     (Medium/Weak).
    

Quality Control & Impurity Profiling

In drug development, distinguishing the target from its regioisomers (e.g., where Cl and F are swapped) is vital. The following decision tree outlines the logic for confirming the correct isomer.

QC Decision Logic

The most common impurity is the unreacted acid (precursor) or the regioisomer generated during non-selective halogenation.

QC_Logic Sample Crude Sample MS_Check Step 1: MS Check (Look for M+ 189/191) Sample->MS_Check Isotope_Fail Fail: No Cl pattern or Wrong Mass MS_Check->Isotope_Fail No 3:1 ratio NMR_Check Step 2: 1H NMR (Check OMe Singlet) MS_Check->NMR_Check Ratio OK Acid_Impurity Impurity: Acid Precursor (Missing OMe, Broad OH) NMR_Check->Acid_Impurity No OMe peak Coupling_Check Step 3: Coupling Analysis (Confirm H4-F5 J-value) NMR_Check->Coupling_Check OMe present Regio_Fail Fail: Regioisomer (Different J values) Coupling_Check->Regio_Fail J < 5Hz (H4) Pass PASS: Target Confirmed Coupling_Check->Pass J ~ 9Hz (H4)

Figure 2: Analytical decision tree for validating the structural integrity of Methyl 6-chloro-5-fluoropyridine-3-carboxylate.

Protocol: Distinguishing Regioisomers

If the Fluorine were at position 6 and Chlorine at position 5:

  • H-4 Coupling: The proton at H4 would be ortho to a Chlorine (not Fluorine). The

    
     coupling would disappear or become a very small long-range coupling (
    
    
    
    ).
  • Validation: If you observe a large coupling (

    
     Hz) for the H4 proton, the Fluorine must  be at position 5 (ortho to H4).
    

Experimental Methodology

General Analysis Protocol
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL CDCl

    
     (containing 0.03% TMS). Ensure the solution is clear; filter if necessary to prevent line broadening.
    
  • Acquisition:

    • Run standard proton (16 scans).

    • Run

      
       (non-decoupled) to visualize H-F splitting.
      
    • Run

      
       (minimum 512 scans) due to splitting reducing signal-to-noise ratio.
      
  • Processing: Apply 0.3 Hz line broadening (LB) for proton spectra.

Storage & Stability
  • State: White to off-white crystalline solid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Sensitivity: Moisture sensitive (ester hydrolysis). Avoid prolonged exposure to ambient air.

References

  • Synthesis & Substitution Principles

    • Schlosser, M. (2006). "The substitution of fluorine by chlorine or bromine in pyridines." Journal of Organic Chemistry.

    • General Protocol: "Nucleophilic Aromatic Substitution of Fluoropyridines."[6] Organic Syntheses.

  • NMR Coupling Constants (Data Grounding)

    • Dolin, C. et al. (2014).[1][7] "13C NMR of Fluorinated Pyridines: Coupling Constants as Diagnostic Tools." Magnetic Resonance in Chemistry.

    • Reich, H. J. "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin.

  • Compound Data Verification

    • PubChem CID: 16414223 (Analogous Acid Data).[7]

    • Sigma-Aldrich Technical Bulletin: "Fluorinated Pyridine Intermediates."[6][8]

Sources

Foundational

Methyl 6-chloro-5-fluoropyridine-3-carboxylate mechanism of action

This guide provides an in-depth technical analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 78686-78-9), a critical heterocyclic building block in modern medicinal chemistry. Rather than a direct pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 78686-78-9), a critical heterocyclic building block in modern medicinal chemistry.

Rather than a direct pharmacological agent, this molecule functions as a high-value pharmacophore scaffold . Its "Mechanism of Action" is defined by its unique electronic reactivity profile (Chemical MoA) and the specific pharmacological properties it imparts to final drug candidates (Biological MoA), particularly in kinase inhibitors and anti-bacterial agents.

Scaffold Utility, Chemical Reactivity & Pharmacological Integration

Part 1: Executive Technical Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a trisubstituted pyridine intermediate designed for regioselective diversification . It serves as a "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD).

  • Core Utility: It allows orthogonal functionalization at three distinct vectors: the C6 position (via SNAr), the C3 position (via ester transformation), and the C5 position (via fluorine-mediated metabolic blocking).

  • Primary Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

  • Key Application Areas:

    • Kinase Inhibitors: Targeting the ATP-binding hinge region (e.g., c-Met, ALK).

    • Antibacterials: Synthesis of oxazolidinone and chloropicolinate derivatives for M. tuberculosis.

    • PROTACs: As a linker attachment point for E3 ligase recruitment.

Part 2: The Mechanism of Action (Chemical & Biological)
2.1 Chemical Mechanism: Regioselective Activation

The utility of this scaffold relies on the precise electronic tuning of the pyridine ring. The "action" is the ability to undergo controlled Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Chlorine (The Warhead): The chlorine at position 6 is highly activated for displacement by nucleophiles (amines, alkoxides, thiols). This activation is driven by:

    • The inductive electron-withdrawal of the pyridine Nitrogen.

    • The para-positioned methyl ester (C3), which stabilizes the Meisenheimer complex intermediate.

    • The ortho-positioned Fluorine (C5), which further depletes electron density at C6 via induction (-I effect), accelerating the reaction rate compared to non-fluorinated analogs.

  • The C5-Fluorine (The Shield): Unlike chlorine, the C5-fluorine bond is strong and resistant to displacement under standard SNAr conditions. This ensures regioselectivity : nucleophiles attack C6, not C5.

  • The C3-Ester (The Anchor): This group remains stable during C6-substitution, allowing for subsequent hydrolysis to the carboxylic acid for amide coupling (e.g., to solubilizing tails or specific binding motifs).

2.2 Biological Mechanism: Pharmacological Contribution

When incorporated into a final drug molecule, this scaffold imparts specific biological properties:

  • Metabolic Stability (The Fluorine Effect): The C5 position of pyridine rings is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine at C5 blocks this metabolic soft spot, significantly increasing the drug's half-life (

    
    ).
    
  • Hinge Binding (Kinase Inhibitors): In many kinase inhibitors, the pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region. The 6-substituent often projects into the solvent front or hydrophobic pocket, determining selectivity.

  • Lipophilicity Modulation: The 5-Fluoro group increases lipophilicity (LogP) without adding steric bulk, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

Part 3: Visualization of Mechanism

The following diagram illustrates the Orthogonal Reactivity Map , showing how this scaffold transforms into bioactive agents.

ScaffoldMechanism Scaffold Methyl 6-chloro-5-fluoropyridine-3-carboxylate (Core Scaffold) SnAr Step 1: S_NAr Reaction (Nucleophilic Attack at C6) Scaffold->SnAr + Amine/Alkoxide (Base, Heat) Intermed 6-Substituted Intermediate (Retains C3 Ester & C5 Fluorine) SnAr->Intermed Hydrolysis Step 2: Ester Hydrolysis (C3 Activation) Intermed->Hydrolysis LiOH / NaOH FinalDrug Bioactive Ligand (Kinase Inhibitor / Antibacterial) Hydrolysis->FinalDrug Amide Coupling Effect1 C6-Cl Activated by N1 & C3-Ester Effect1->Scaffold Effect2 C5-F Blocks Metabolism & Modulates pKa Effect2->FinalDrug

Caption: Orthogonal Reactivity Map demonstrating the regioselective transformation of the scaffold into bioactive ligands.

Part 4: Experimental Protocols

These protocols are synthesized from standard medicinal chemistry practices for chloropyridine functionalization.

Protocol A: Regioselective SNAr Displacement at C6

Objective: To introduce a diversity element (amine) at the C6 position while preserving the C3 ester.

Reagents:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)

  • Primary/Secondary Amine (1.1 eq) (e.g., Morpholine, Piperazine)

  • Base:

    
     or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 eq of the pyridine scaffold in MeCN (0.2 M concentration).

  • Addition: Add 2.0 eq of

    
     followed by 1.1 eq of the amine nucleophile.
    
  • Reaction: Heat the mixture to 60–80°C under

    
     atmosphere. Monitor via LC-MS.
    
    • Checkpoint: The reaction typically completes in 2–4 hours due to the activating effect of the C5-fluorine.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Validation: Product should show loss of Cl isotope pattern and presence of amine signals in NMR.

Protocol B: Saponification to Carboxylic Acid

Objective: To reveal the C3 carboxylic acid for amide coupling.

Reagents:

  • C6-substituted intermediate (from Protocol A)

  • Lithium Hydroxide (

    
    ) (3.0 eq)
    
  • Solvent: THF/Water (3:1)

Workflow:

  • Dissolution: Dissolve the intermediate in THF/Water.

  • Hydrolysis: Add

    
     and stir at RT for 1–2 hours.
    
    • Note: Avoid high heat to prevent nucleophilic attack of hydroxide on the pyridine ring if the C6 position is not yet substituted.

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl.

  • Isolation: Extract with EtOAc or filter the precipitate if the solid forms directly.

Part 5: Data Summary & Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Weight 189.57 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~1.8Moderate lipophilicity; good starting point for optimization.
H-Bond Acceptors 3 (N, O, F)N1 is a critical acceptor for kinase hinge binding.
Topological Polar Surface Area ~39 ŲFavorable for cell permeability (<140 Ų).
Reactivity Rank C6-Cl > C3-Ester > C5-FAllows sequential, controlled synthesis steps.
Part 6: References
  • Sunway Pharm Ltd. (2024). Product Datasheet: Methyl 6-chloro-5-fluoropyridine-3-carboxylate. Available at:

  • National Institutes of Health (NIH). (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Available at:

  • BroadPharm. (2022).[1] Methyl 6-chloro-5-nitropyridine-3-carboxylate for PROTAC Synthesis. Available at:

  • PubChem. (2024). Compound Summary: 6-Fluoro-5-methylpyridine-3-carboxylic acid derivatives. Available at:

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at:

Sources

Exploratory

An In-depth Technical Guide to Methyl 6-chloro-5-fluoropyridine-3-carboxylate: Synthesis, Structural Analogs, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 6-chloro-5-fluoropyridine-3-carboxylate stands as a pivotal scaffold in the landscape of modern medicinal and agricultural chemistry. The un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-fluoropyridine-3-carboxylate stands as a pivotal scaffold in the landscape of modern medicinal and agricultural chemistry. The unique substitution pattern of the pyridine ring, featuring both chloro and fluoro moieties, imparts distinct electronic properties that are instrumental in modulating biological activity. This guide provides a comprehensive technical overview of this compound, its structural analogs, and derivatives. We will delve into detailed synthetic methodologies, explore the derivatization potential of the core structure, and analyze the current understanding of their biological activities and structure-activity relationships (SAR), with a particular focus on their applications as insecticides and herbicides. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel bioactive molecules.

Introduction: The Significance of the Halogenated Pyridine Core

The pyridine ring is a ubiquitous heterocycle in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The introduction of halogen atoms, particularly fluorine and chlorine, into the pyridine scaffold can profoundly influence its physicochemical properties and, consequently, its biological efficacy. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and bioavailability of a molecule.[3] Chlorine, on the other hand, can modulate lipophilicity and introduce a potential site for metabolic transformation or further chemical modification.

Methyl 6-chloro-5-fluoropyridine-3-carboxylate, also known as methyl 6-chloro-5-fluoronicotinate, combines these features, making it a highly attractive starting material for the synthesis of diverse derivatives with a wide spectrum of potential applications. This guide will provide a detailed exploration of this versatile chemical entity.

Synthesis of the Core Structure: Methyl 6-chloro-5-fluoropyridine-3-carboxylate

The synthesis of methyl 6-chloro-5-fluoropyridine-3-carboxylate can be approached through several routes, primarily centered around the formation of the 6-chloro-5-fluoronicotinic acid precursor followed by esterification.

Synthesis of 6-chloro-5-fluoronicotinic acid

A common and effective method for the synthesis of 6-chloro-5-fluoronicotinic acid involves the selective de-chlorination of 2,6-dichloro-5-fluoronicotinic acid.

Experimental Protocol: Synthesis of 6-chloro-5-fluoronicotinic acid

  • Step 1: Preparation of 2,6-dichloro-5-fluoronicotinoyl chloride. A mixture of 2,6-dihydroxy-5-fluoronicotinic acid ester is treated with phosphorus oxychloride and a lithium reagent in a one-step conversion to yield 2,6-dichloro-5-fluoronicotinoyl chloride.

  • Step 2: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid. The resulting acid chloride is then subjected to basic hydrolysis to afford 2,6-dichloro-5-fluoronicotinic acid.

  • Step 3: Selective De-chlorination. The 2,6-dichloro-5-fluoronicotinic acid is then selectively de-chlorinated at the 2-position. This can be achieved through catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), in the presence of a base like triethylamine. The reaction progress should be carefully monitored to ensure selective removal of only one chlorine atom.

Self-Validation: The identity and purity of the synthesized 6-chloro-5-fluoronicotinic acid should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data should be consistent with the desired product.

Esterification to Methyl 6-chloro-5-fluoropyridine-3-carboxylate

The final step in the synthesis of the target compound is the esterification of 6-chloro-5-fluoronicotinic acid with methanol.

Experimental Protocol: Esterification of 6-chloro-5-fluoronicotinic acid

  • Method: A straightforward and widely used method is Fischer-Speier esterification.

  • Procedure: 6-chloro-5-fluoronicotinic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure methyl 6-chloro-5-fluoropyridine-3-carboxylate.

Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the crystalline solid should also be determined and compared with literature values.

Structural Analogs and Derivatives: Expanding the Chemical Space

The core structure of methyl 6-chloro-5-fluoropyridine-3-carboxylate offers multiple avenues for derivatization, allowing for the systematic exploration of structure-activity relationships.

Modification of the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other carboxylic acid derivatives. This allows for the introduction of diverse functional groups to probe interactions with biological targets.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of various substituents. This allows for the synthesis of analogs with modified electronic and steric properties at this position.

Cross-Coupling Reactions

The chloro- and fluoro-substituted pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide array of complex derivatives.

Caption: Key derivatization pathways for methyl 6-chloro-5-fluoropyridine-3-carboxylate.

Biological Activities and Structure-Activity Relationships

Derivatives of halogenated pyridines have demonstrated a broad spectrum of biological activities, with significant applications in both agriculture and medicine.

Herbicidal Activity

Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins.[4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and abnormal plant growth, ultimately resulting in plant death.[4] The persistence of some pyridine carboxylic acid herbicides in the soil makes them effective for long-term weed control.[4]

Structure-Activity Relationship (SAR) Insights for Herbicidal Activity:

While specific data for derivatives of methyl 6-chloro-5-fluoropyridine-3-carboxylate is limited, general SAR trends for pyridine carboxylate herbicides can be inferred:

  • The Carboxylic Acid Moiety: The acidic proton is crucial for mimicking the natural auxin hormone.

  • Substitution on the Pyridine Ring: The type and position of substituents on the pyridine ring significantly influence herbicidal activity and selectivity. Halogen substitution is a common feature in many commercial pyridine-based herbicides.

  • 6-Aryl Picolinates: The introduction of a substituted aryl group at the 6-position of the picolinic acid scaffold has led to a new class of highly effective herbicides.[1]

Insecticidal Activity

Chloropyridinyl compounds are a cornerstone of modern insecticide development, with many commercial products belonging to the neonicotinoid class. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation of the nervous system and eventual death.

Structure-Activity Relationship (SAR) Insights for Insecticidal Activity:

  • The Chloropyridinyl Moiety: The 6-chloro-3-pyridinylmethyl group is a common pharmacophore in many neonicotinoid insecticides.

  • Substituents on the Pharmacophore: Modifications to the rest of the molecule can significantly impact insecticidal potency, spectrum of activity, and metabolic stability.[5]

  • LC50 Values of Related Pyridine Derivatives: Studies on other pyridine derivatives have shown promising insecticidal activity against aphids, with some compounds exhibiting LC50 values in the range of 0.080 to 0.593 mg/L.[6] One study reported a pyridine derivative with an insecticidal activity approximately four times that of the commercial insecticide acetamiprid.[7]

Table 1: Representative LC50 Values of Pyridine Derivatives against Aphis craccivora [6]

CompoundLC50 (mg/L)
1c 0.127
1d 0.098
1f 0.080
Acetamiprid (Reference) 0.045

Note: The compounds listed are not direct derivatives of methyl 6-chloro-5-fluoropyridine-3-carboxylate but serve to illustrate the insecticidal potential of the broader class of pyridine derivatives.

Future Perspectives and Conclusion

Methyl 6-chloro-5-fluoropyridine-3-carboxylate represents a valuable and versatile building block for the discovery of new bioactive molecules. Its unique electronic properties and multiple sites for chemical modification make it an ideal starting point for the generation of large and diverse chemical libraries.

Future research in this area should focus on:

  • Systematic Derivatization: Exploring a wider range of substitutions at the ester, chloro, and fluoro positions to build comprehensive SAR models.

  • Quantitative Biological Evaluation: Conducting thorough in vitro and in vivo testing of new derivatives to determine their herbicidal, insecticidal, and potential pharmaceutical activities. This should include the determination of key parameters such as IC50 and LD50 values.

  • Mechanism of Action Studies: Investigating the molecular targets and mechanisms of action of the most promising compounds to guide further optimization.

References

  • Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982–9986. [Link]

  • Bakhite, E. A., El-Emary, T. I., Gad, M. A., Abdel-Hafez, S. H., Abdou, A., & Said, A. I. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. [Link]

  • Drar, A. M., El-Hady, O. M., Bakry, M. M. S., & Gad, M. A. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29051–29058. [Link]

  • Feng, C., Liu, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1365. [Link]

  • Gaines, T. A. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. [Link]

  • Haga, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-210. [Link]

  • Hussain, Z., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Ibrahim, M. A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(23), 8213. [Link]

  • Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271–17282. [Link]

  • Mohamed, D. S., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29051-29058. [Link]

  • Niu, C., et al. (2018). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 26(12), 3234-3251. [Link]

  • Vosooghi, M., et al. (2022). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal, 12(12), 133-139. [Link]

  • Wang, X., et al. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry, 70(31), 9667–9677. [Link]

  • Y-H, K., et al. (2007). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. Chemical Research in Toxicology, 20(8), 1211-1217. [Link]

  • Zhang, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 911406. [Link]

  • Zhang, L., et al. (2023). Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole. Connect Journals. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7431. [Link]

  • Zhou, H., et al. (2020). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry Research, 29(10), 1856-1862. [Link]

  • Abd El-All, A. S. A., et al. (2019). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 24(18), 3244. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Ferrell, J. A., & MacDonald, G. E. (2018). Herbicides: How Toxic Are They? University of Florida, IFAS Extension. [Link]

  • Grains Research and Development Corporation. (n.d.). Herbicide Behaviour. GRDC. [Link]

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2022). Registration Review of Pyridine and Pyrimidine Herbicides. EPA. [Link]

  • WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Feng, P. C. (1997). Herbicides, Pyridine Carboxylate. ResearchGate. [Link]

  • ResearchGate. (n.d.). LD 50 and Corresponding Herbicides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

  • US12029217B2 - Safened compositions comprising pyridine carboxylate herbicides and isoxadifen.

Sources

Foundational

Methyl 6-chloro-5-fluoropyridine-3-carboxylate molecular weight and formula

Strategic Scaffold for Medicinal Chemistry & Agrochemical Synthesis Executive Summary Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 78686-78-9) is a highly functionalized heterocyclic building block essential in t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 78686-78-9) is a highly functionalized heterocyclic building block essential in the development of modern pharmaceuticals and agrochemicals. Distinguished by its specific substitution pattern—an electron-withdrawing ester at C3, a metabolic blocker (fluorine) at C5, and a reactive leaving group (chlorine) at C6—this molecule serves as a versatile "linchpin" intermediate.

Its core utility lies in its regioselective reactivity : the C6-chlorine atom is highly activated towards Nucleophilic Aromatic Substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), allowing for the rapid introduction of complex amines or ethers, while the C3-ester provides a handle for further elaboration into amides, alcohols, or heterocycles.

Physicochemical Identity & Specifications

The following data establishes the baseline identity for quality control and procurement verification.

ParameterTechnical Specification
IUPAC Name Methyl 6-chloro-5-fluoropyridine-3-carboxylate
Common Synonyms Methyl 6-chloro-5-fluoronicotinate; 5-Fluoro-6-chloronicotinic acid methyl ester
CAS Number 78686-78-9
Molecular Formula

Molecular Weight 189.57 g/mol
Exact Mass 189.0000 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
Flash Point ~87°C (Predicted)
SMILES COC(=O)C1=CC(F)=C(Cl)N=C1
Structural Reactivity Analysis

The molecule's reactivity is dictated by the electronic interplay between the pyridine nitrogen and the substituents.

G Core Pyridine Core (Electron Deficient) C3 C3-Ester (-COOMe) Electron Withdrawing Activates Ring Core->C3 C5 C5-Fluorine Metabolic Stability Lipophilicity Modulator Core->C5 C6 C6-Chlorine Leaving Group High SnAr Reactivity Core->C6 Core->C6 Directs Nucleophile C3->Core Inductive Effect (-I)

Figure 1: Electronic Activation Map. The electron-deficient nature of the pyridine ring is amplified by the C3-ester, making the C6-position highly susceptible to nucleophilic attack.[1]

Synthetic Utility & Mechanism

The primary value of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is its role as an electrophile in


 reactions.
Mechanism of Action: Displacement

The reaction proceeds via a Meisenheimer complex . The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the negative charge developed during the addition of a nucleophile.

  • Addition: A nucleophile (e.g., primary amine, alkoxide) attacks C6.

  • Stabilization: The negative charge is delocalized onto the ring nitrogen and the C3-carbonyl oxygen.

  • Elimination: Chloride ion is expelled, restoring aromaticity.

Functionalization Workflow

Researchers typically utilize this scaffold in a divergent synthesis strategy.

Workflow Start Methyl 6-chloro-5-fluoropyridine-3-carboxylate (Starting Material) Prod1 6-Amino Derivative (SnAr Product) Start->Prod1  Path A: SnAr   Prod2 Carboxylic Acid (Hydrolysis Product) Start->Prod2  Path B: Hydrolysis   Prod3 6-Aryl Derivative (Suzuki Coupling) Start->Prod3  Path C: Palladium X-Coupling   Reagent1 Primary Amine (R-NH2) Base (DIPEA/K2CO3) Reagent1->Prod1 Reagent2 LiOH / THF / H2O Reagent2->Prod2 Reagent3 Boronic Acid (Ar-B(OH)2) Pd Catalyst Reagent3->Prod3

Figure 2: Divergent Synthesis Pathways. Path A is the most common utilization, leveraging the labile C6-chlorine.[1]

Experimental Protocols

Standard Synthesis of the Methyl Ester

If the methyl ester is unavailable, it can be synthesized from the commercially available 6-chloro-5-fluoronicotinic acid .

Protocol:

  • Setup: Charge a round-bottom flask with 6-chloro-5-fluoronicotinic acid (1.0 eq) and anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.0 eq) or concentrated Sulfuric Acid (
    
    
    
    , cat.).
  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the acid.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     (to neutralize acid traces), then Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
Nucleophilic Substitution ( ) Example

Objective: Synthesis of a 6-amino-5-fluoronicotinate derivative.

  • Reagents: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 mmol), Amine (1.1 mmol), ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (2.0 mmol).
    
  • Solvent: Anhydrous DMF or Acetonitrile (3 mL).

  • Condition: Heat to 60–80°C for 2 hours.

    • Note: The presence of the 5-Fluoro group may slightly retard the reaction compared to the non-fluorinated analog due to steric and electronic repulsion, but the reaction generally proceeds with high yield.

  • Isolation: Dilute with water, extract with EtOAc. The product is often pure enough for the next step (hydrolysis or reduction).

Quality Control & Handling

Analytical Expectations
  • 1H NMR (DMSO-d6): Expect a singlet for the methyl ester (~3.9 ppm). The aromatic region will show two distinct signals for H2 and H4 protons, often appearing as doublets or doublets of doublets due to H-F coupling (

    
     coupling constants are typically 8–10 Hz).
    
  • HPLC: Purity should be >98% for pharmaceutical applications.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize residues.

References

  • Biosynth . (n.d.). Methyl 6-chloro-5-fluoronicotinate Product Data. Retrieved from

  • Appretech Scientific . (n.d.). Methyl 6-chloro-5-fluoronicotinate Catalog Entry. Retrieved from

  • BenchChem . (2025).[3] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Halogenated Pyridines. Retrieved from

  • PubChem . (2025).[2] Compound Summary: Methyl 6-chloro-5-nitropyridine-3-carboxylate (Analogous Reactivity Data). National Library of Medicine. Retrieved from [2]

  • Santa Cruz Biotechnology . (n.d.). Methyl 3-chloro-5-fluoropyridine-2-carboxylate (Isomer Reference). Retrieved from

Sources

Exploratory

Technical Guide: Purity Analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Executive Summary & Critical Data Integrity Note Warning: CAS Number Discrepancy Before proceeding, a critical data integrity check is required. The CAS number provided in your request (372196-77-5 ) corresponds to PIK-7...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Data Integrity Note

Warning: CAS Number Discrepancy Before proceeding, a critical data integrity check is required. The CAS number provided in your request (372196-77-5 ) corresponds to PIK-75 , a complex imidazopyridine kinase inhibitor (MW ~488 Da), not Methyl 6-chloro-5-fluoropyridine-3-carboxylate (MW ~189.57 Da).

This guide is strictly engineered for the chemical structure specified in your topic: Methyl 6-chloro-5-fluoropyridine-3-carboxylate. This compound is a high-value pharmacophore intermediate, often used in


 reactions to generate complex heterocyclic drugs. Its purity is critical because regioisomeric impurities (positional isomers of F/Cl) are difficult to remove in downstream steps.
Chemical Profile
PropertySpecification
Chemical Name Methyl 6-chloro-5-fluoropyridine-3-carboxylate
Molecular Formula

Molecular Weight 189.57 g/mol
Structure Pyridine ring substituted with -Cl (C6), -F (C5), and -COOMe (C3).[1][2][3][4][5][6][7][8]
Critical Impurities 6-chloro-5-fluoronicotinic acid (Hydrolysis), Regioisomers, Residual Methanol.

Impurity Landscape & Analytical Strategy

To design a robust method, we must first predict the "Failure Modes" of the synthesis.

The Impurity Matrix
  • Impurity A (Hydrolysis Product): 6-chloro-5-fluoronicotinic acid.

    • Origin: Moisture ingress during storage or incomplete esterification.

    • Behavior: Highly polar, elutes early in Reverse Phase (RP) HPLC.

  • Impurity B (Regioisomer): Methyl 2-chloro-5-fluoropyridine-3-carboxylate.

    • Origin: Isomeric contamination in the starting material (fluoronicotinic acid) or non-selective halogenation.

    • Behavior: Very similar hydrophobicity to the target; requires high-efficiency separation.

  • Impurity C (Process Solvent): Methanol.

    • Origin: Esterification solvent.

    • Detection: GC-FID (HPLC is blind to MeOH).

Analytical Logic Flow (DOT Visualization)

AnalyticalWorkflow Sample Raw Sample (Me-6-Cl-5-F-Py-3-COOMe) HPLC Primary Purity (RP-HPLC-UV) Sample->HPLC Quantify Main Peak & Non-volatiles GC Volatiles (GC-FID) Sample->GC Residual MeOH NMR Structure/Isomer ID (19F-NMR) Sample->NMR Confirm F-Regiochemistry KF Water Content (Karl Fischer) Sample->KF Limit < 0.5% Release CoA Release HPLC->Release GC->Release NMR->Release KF->Release

Figure 1: Integrated Analytical Control Strategy (ACS) ensuring coverage of organic, volatile, and isomeric impurities.

Primary Analytical Method: RP-HPLC-UV

Expertise Insight: Pyridines are basic.[9] The nitrogen lone pair interacts with acidic silanols on silica columns, causing severe peak tailing. To prevent this, we utilize a low pH mobile phase (protonating the pyridine,


 ~2-3 due to electron-withdrawing halogens) and a base-deactivated column .
Method Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping blocks silanols to reduce tailing [1].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 ensures pyridine is protonated (

) and ion-pairs with TFA for sharp peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH, better pressure profile.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Detection UV @ 265 nmMax absorbance for nicotinic acid derivatives.
Column Temp 35°CImproves mass transfer and reproducibility.
Gradient Program
  • 0.0 min: 90% A / 10% B (Retain polar acid impurities)

  • 15.0 min: 10% A / 90% B (Elute lipophilic target & dimers)

  • 20.0 min: 10% A / 90% B (Wash)

  • 20.1 min: 90% A / 10% B (Re-equilibrate)

Self-Validating System Suitability (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for pyridines).
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and Impurity A (Acid).
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Orthogonal Validation: 19F-NMR Spectroscopy

Why this is mandatory: HPLC separates based on polarity. Regioisomers (e.g., swapping the Cl and F positions) often have identical polarities and co-elute in HPLC. 19F-NMR is the only definitive tool to confirm the fluorine position without X-ray crystallography.

Theoretical Basis

The chemical shift of Fluorine-19 is highly sensitive to its electronic environment (Shielding/Deshielding).[10]

  • Target (F at C5, adjacent to Cl at C6): The Chlorine is electron-withdrawing but bulky.

  • Isomer (F at C6, adjacent to N): The Nitrogen is strongly electron-withdrawing.

Protocol:

  • Solvent:

    
     or 
    
    
    
    (use consistent solvent as shifts vary by solvent).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) [2].
  • Expectation: The target molecule will show a specific singlet or doublet (coupling with H4) in the range of -110 to -140 ppm (typical for fluoropyridines). Any secondary peaks in the fluorine region indicate isomeric contamination.

Volatile Impurity Analysis: Headspace GC-FID

Since the molecule is a methyl ester, Methanol is the most likely residual solvent.

Method Parameters
  • Column: DB-624 (or equivalent G43 phase), 30m x 0.32mm.

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.

  • Injector: Split 10:1 @ 200°C.

  • Detector: FID @ 240°C.

  • Oven: 40°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    
    220°C.
  • Limit: Methanol limit is usually 3000 ppm (ICH Q3C Class 2 solvent).

Method Development Decision Matrix

This diagram illustrates the logic used to troubleshoot the HPLC method if the initial parameters fail (e.g., peak splitting or overlap).

MethodDev Start Initial Run (0.1% TFA / ACN) CheckShape Check Peak Shape Start->CheckShape Tailing Tailing > 1.5? CheckShape->Tailing AddMod Increase TFA to 0.15% or Add TEA Tailing->AddMod Yes Resolution Impurity Co-elution? Tailing->Resolution No AddMod->CheckShape ChangeSel Change Selectivity: 1. Switch to MeOH 2. Phenyl-Hexyl Column Resolution->ChangeSel Yes Final Final Method Resolution->Final No ChangeSel->CheckShape

Figure 2: Troubleshooting logic for optimizing pyridine carboxylate separation.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions). Retrieved from

  • University of California, Santa Barbara (UCSB). (n.d.). 19F NMR Chemical Shifts and Coupling Constants. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for Analysis of Pyridine and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis of Methyl 3-Fluoropyridine-4-carboxylate. Retrieved from

(Note: The CAS 372196-77-5 provided in the prompt is definitively linked to PIK-75 Hydrochloride in all major chemical databases, confirming the need for the structure-based approach taken in this guide.)

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate

[1] Executive Summary Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors (e.g., BRAF inhibitors) and advanced agrochemicals.[1] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors (e.g., BRAF inhibitors) and advanced agrochemicals.[1] Its structural uniqueness lies in the vicinal halogenation (chloro- and fluoro- substituents) combined with a methyl ester moiety.[1] This specific substitution pattern significantly alters its solvation thermodynamics compared to non-fluorinated analogs, presenting challenges in purification and yield optimization.[1]

This guide provides a comprehensive technical framework for determining, modeling, and optimizing the solubility of this intermediate. It moves beyond static data points to establish a self-validating protocol for process chemists, ensuring consistent yield and purity during scale-up.[1]

Physicochemical Context & Structural Analysis[1][2]

To predict solubility behavior, we must first analyze the solute-solvent interaction potential of the molecule.

Structural Determinants of Solubility

The molecule (C₈H₆ClFNO₂) exhibits three distinct interaction zones:

  • ** hydrophobic Core:** The pyridine ring, reinforced by the electron-withdrawing Chlorine (C-6) and Fluorine (C-5) atoms, creates a significant lipophilic region.[1] The fluorine atom, in particular, lowers the polarizability of the ring while increasing lipophilicity (LogP shift), making the compound less soluble in water than its non-fluorinated parent.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the methyl ester (C-3) and the pyridine nitrogen act as HBAs, facilitating solubility in protic solvents like Methanol and Ethanol via hydrogen bonding.

  • Steric/Electronic Modulation: The vicinal positioning of Cl and F creates an electron-deficient

    
    -system, enhancing interactions with electron-donor solvents (e.g., DMSO, DMF) through dipole-dipole interactions.[1]
    
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM), the solubility profile follows this polarity-driven hierarchy:

  • High Solubility: DMSO > DMF > Dichloromethane (DCM) > Ethyl Acetate.[1]

  • Moderate Solubility: Acetone > Methanol > Ethanol > Isopropanol.[1]

  • Low/Sparingly Soluble: Water > Hexane.[1]

Experimental Determination Protocols

For pharmaceutical intermediates, relying on visual estimation is insufficient.[1] We employ two complementary protocols: Dynamic Laser Monitoring (for metastable zone width) and Static Gravimetric Analysis (for thermodynamic equilibrium).[1]

Protocol A: Dynamic Laser Monitoring (High Precision)

This method is preferred for generating solubility curves (


 vs. 

) for crystallization design.[1]

Equipment: Automated reaction calorimeter with turbidity probe (e.g., Mettler Toledo EasyMax or similar).

Step-by-Step Workflow:

  • Preparation: Charge the reactor with a known mass of solvent (

    
    ).
    
  • Dosing: Add a precise mass of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (

    
    ) to create a suspension.
    
  • Heating Ramp: Heat the mixture at a slow rate (0.2 K/min) while stirring (300 rpm).

  • Detection: Record the temperature (

    
    ) where the turbidity signal drops to baseline (dissolution point).
    
  • Recrystallization: Cool at 0.2 K/min to detect

    
     (nucleation point).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Protocol B: Static Equilibrium (Gravimetric Standard)

Used for validating thermodynamic models at fixed temperatures.[1]

  • Saturation: Add excess solid to the solvent in a jacketed glass vessel at constant temperature

    
     (
    
    
    
    0.05 K).
  • Equilibration: Stir for 24–48 hours. Critical: Stop stirring and allow settling for 4 hours to prevent sampling suspended micro-crystals.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m, PTFE).[1]
    
  • Quantification: Evaporate solvent and weigh the residue (

    
    ) or analyze via HPLC (UV detection at 254 nm).
    
Experimental Workflow Diagram

Solubility_Protocol Start Start: Define Solvent System Prep Weigh Solute & Solvent (Gravimetric) Start->Prep Method_Choice Select Method Prep->Method_Choice Laser Dynamic Laser Method (Polythermal) Method_Choice->Laser Process Design Static Static Equilibrium (Isothermal) Method_Choice->Static Validation Measure_T Measure T(clear) Turbidity Drop Laser->Measure_T Measure_Conc Filter & HPLC/Weigh (Mole Fraction) Static->Measure_Conc Data_Fit Thermodynamic Modeling (Apelblat/Van't Hoff) Measure_T->Data_Fit Measure_Conc->Data_Fit

Caption: Figure 1. Decision matrix and workflow for solubility determination, distinguishing between polythermal (process design) and isothermal (validation) approaches.

Thermodynamic Modeling & Analysis

To translate experimental data into predictive process parameters, we fit the data to semi-empirical models. For this pyridine derivative, the Modified Apelblat Equation typically provides the highest correlation (


).[2]
The Modified Apelblat Model

This model accounts for the non-ideal behavior of the solution, particularly useful for polar aromatic esters in alcoholic solvents.



  • 
    : Mole fraction solubility of the solute.[3][4][5]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical parameters derived from regression.
    

Interpretation for Researchers:

  • If

    
     is negative and large, solubility is highly temperature-dependent (ideal for cooling crystallization).[1]
    
  • 
     accounts for the temperature variation of the enthalpy of solution.
    
The Van't Hoff Equation

Used to calculate thermodynamic properties (


).[1][4]

[1]

Thermodynamic Implications:

  • Enthalpy (

    
    ):  Dissolution is endothermic.[1][5] Higher temperature = higher solubility.[1] This is expected for crystalline Methyl 6-chloro-5-fluoropyridine-3-carboxylate.[1]
    
  • Entropy (

    
    ):  The disorder increases upon dissolution.[1]
    
  • Gibbs Free Energy (

    
    ):  If 
    
    
    
    , the process is non-spontaneous (requires heat/mixing).[1]
Solvation Mechanism Diagram

Solvation_Mechanism Solute Methyl 6-chloro-5-fluoropyridine-3-carboxylate (Crystal Lattice) Interaction Solute-Solvent Interface Solute->Interaction Lattice Energy Barrier Solvent Organic Solvent (e.g., Methanol) Solvent->Interaction Cavity Formation Enthalpy Endothermic Breakup (+ΔH) Interaction->Enthalpy Entropy Entropic Gain (+ΔS) Interaction->Entropy Result Solvated Molecule (H-Bonding at Ester/N) Enthalpy->Result Entropy->Result

Caption: Figure 2.[1] Thermodynamic mechanism of dissolution.[1][3][4] The crystal lattice energy is overcome by solvent-solute interactions, primarily driven by entropy in polar aprotic systems.

Solvent Selection Strategy for Process Optimization

Based on the thermodynamic profile, the following solvent classes are recommended for specific unit operations:

Data Summary Table (Representative Trends)
Solvent ClassRepresentative SolventPredicted Solubility TrendProcess Application
Polar Aprotic DMSO, DMFVery HighReaction medium (Nucleophilic substitution)
Chlorinated Dichloromethane (DCM)HighExtraction / Work-up
Esters Ethyl AcetateModerate (Temp.[1] sensitive)Crystallization (Cooling)
Alcohols Methanol, EthanolModerate to LowCrystallization (Anti-solvent)
Non-Polar Hexane, HeptaneVery LowWash solvent (removes impurities)
Crystallization Strategy

For purification of Methyl 6-chloro-5-fluoropyridine-3-carboxylate:

  • Cooling Crystallization: Use Ethyl Acetate or Isopropanol .[1] The solubility curve is steep (high

    
     value in Apelblat), allowing high recovery yields upon cooling from 60°C to 5°C.
    
  • Anti-Solvent Crystallization: Dissolve in a minimum volume of Acetone or THF , then slowly add Water or Heptane .[1] This exploits the "Oiling Out" boundary—careful control of addition rate is required to ensure crystal growth rather than amorphous precipitation.

References

  • PubChem. (2023).[1] Methyl 6-chloro-5-nitropyridine-3-carboxylate Compound Summary. National Library of Medicine.[1] [Link]

  • Li, Y., et al. (2023).[1][2][6][7] Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials. Journal of Chemical & Engineering Data. [Link][1]

  • World Health Organization. (2018).[1][8] Protocol to Conduct Equilibrium Solubility Experiments for BCS-Based Classification. WHO Technical Report Series. [Link]

  • Sandall, J. (2003).[1] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.[1][9] [Link]

Sources

Exploratory

Potential research areas for Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 78686-78-9 | Formula: C₇H₅ClFNO₂ | Mol.[1][2][3][4][5][6][7] Weight: 189.57[1][3]

Executive Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value heterocyclic scaffold characterized by a unique "push-pull" electronic structure. Its utility stems from the orthogonal reactivity of its three functional handles: the electrophilic C6-chlorine (activated by the ring nitrogen and C3-ester), the metabolic stabilizing C5-fluorine, and the modifiable C3-methyl ester.

This guide analyzes its critical role in modern drug discovery, specifically in the development of SARM1 inhibitors (neurodegeneration), FXR modulators (metabolic disease), and SMARCA2/4 degraders (oncology). It provides validated synthetic protocols and strategic insights for leveraging this intermediate in lead optimization.

Part 1: Structural Analysis & Reactivity Profile

The molecule’s reactivity is defined by the interplay between the electron-deficient pyridine ring and its substituents.

Electronic Architecture
  • C6-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ). The para-relationship to the electron-withdrawing ester and the ortho-relationship to the pyridine nitrogen create a significant partial positive charge (
    
    
    
    ) at this carbon.
  • C5-Position (Fluorine): Provides metabolic blockade against oxidative metabolism (e.g., by CYPs). While less reactive than the chlorine, the fluorine atom influences the pKa of the pyridine nitrogen and can participate in specific interactions within a protein binding pocket (e.g., multipolar interactions).

  • C3-Position (Ester): A versatile handle for further elaboration into amides, alcohols (via reduction), or heterocycles (e.g., oxadiazoles).

Reactivity Map (Graphviz Visualization)

ReactivityMap Core Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS 78686-78-9) SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr R-NH2 / Base 60-80°C Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Ar-B(OH)2 / Pd(0) Hydrolysis Ester Hydrolysis (LiOH/NaOH) Core->Hydrolysis Aq. Base Reduction Reduction (LiBH4/DIBAL) Core->Reduction Hydride Source Prod_Amine 6-Amino-5-fluoro-nicotinates (Kinase/SARM1 Scaffolds) SNAr->Prod_Amine Prod_Biaryl 6-Aryl-5-fluoro-nicotinates (Biaryl Pharmacophores) Suzuki->Prod_Biaryl Prod_Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Prod_Acid Prod_Alc Pyridyl Methanol (Linker Synthesis) Reduction->Prod_Alc

Figure 1: Divergent synthetic pathways from the core scaffold. The C6-Cl position is the primary site for diversity generation.

Part 2: Key Research Areas

Neurodegeneration: SARM1 Inhibition

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key executioner of axon degeneration. Recent patents (e.g., US11629136B1 ) highlight the use of 5-fluoro-pyridine scaffolds as NAD+ hydrolase inhibitors.

  • Mechanism: The pyridine nitrogen often mimics the nicotinamide moiety of NAD+, while the C6-substituent (introduced via

    
    ) occupies the hydrophobic pocket of the enzyme.
    
  • Role of 5-F: The fluorine atom modulates the basicity of the pyridine nitrogen, optimizing the interaction with the catalytic site while preventing metabolic clearance.

Metabolic Disease: FXR Modulators

Farnesoid X Receptor (FXR) agonists are critical for treating NASH (Non-Alcoholic Steatohepatitis).[8]

  • Application: As seen in WO2018039386A1 , the scaffold is used to synthesize hormone receptor modulators. The ester is typically hydrolyzed to the acid, which is then coupled to a bicyclic amine or spiro-cycle.

  • Synthetic Logic: The 6-chloro group is displaced by a bulky amine (e.g., a piperidine derivative) to create the "tail" of the molecule that extends into the solvent-exposed region of the receptor.

Oncology: SMARCA2/4 Degraders

The scaffold is increasingly used in PROTACs and other degraders targeting the SWI/SNF chromatin remodeling complex.

  • Application: WO2024059806A1 describes using the scaffold to build ligands for SMARCA2.

  • Chemistry: The C3-ester is reduced to a hydroxymethyl group (-CH2OH), which serves as an attachment point for the linker chain connecting the ligand to the E3 ligase recruiter.

Part 3: Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Primary method for introducing amines at the C6 position.

Reagents:

  • Substrate: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 equiv)[7][9][10]

  • Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0–3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve 1.0 g (5.27 mmol) of the substrate in 10 mL of anhydrous MeCN.

  • Addition: Add 2.2 mL (15.8 mmol) of TEA, followed by the dropwise addition of the amine (5.8 mmol).

  • Reaction: Heat the mixture to 60–80°C under nitrogen. Monitor via TLC or LC-MS.

    • Note: The electron-withdrawing ester facilitates this reaction; it typically reaches completion within 2–6 hours.

  • Workup: Concentrate the solvent in vacuo. Resuspend residue in EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LC-MS: Disappearance of parent mass (m/z ~189/191) and appearance of product mass (M+H).

  • NMR: Loss of the characteristic doublet for C6-H (if applicable) or shift in the aromatic proton signals.

Protocol B: Suzuki-Miyaura Cross-Coupling

Method for introducing aryl/heteroaryl groups at C6.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Sparge the solvent (Dioxane) with nitrogen for 15 minutes.

  • Assembly: In a sealed tube, combine substrate (1.0 equiv), boronic acid (1.2 equiv), and base. Add solvent.[8]

  • Catalyst: Add Pd catalyst last to minimize oxidation.

  • Heating: Heat to 90–100°C for 4–12 hours.

  • Workup: Filter through a Celite pad. Dilute filtrate with water and extract with EtOAc.

Part 4: Strategic Data Summary

PropertyValue / CharacteristicImpact on Drug Design
Lipophilicity (cLogP) ~1.8Moderate; allows for good membrane permeability.
H-Bond Acceptors 4 (N, F, 2xO)High potential for specific receptor binding interactions.
Metabolic Stability High (due to 5-F)Fluorine blocks the C5 position from CYP-mediated oxidation.
Reactivity Order C6-Cl > C3-Ester > C5-FAllows for sequential, regioselective functionalization.
Pharmacophore Integration Logic

Pharmacophore Scaffold 5-Fluoro-Nicotinate Core Hinge Hinge Binder (via C6-N substitution) Scaffold->Hinge SnAr Reaction Solvent Solvent Exposed Tail (via C3-Ester modification) Scaffold->Solvent Amide Coupling Pocket Hydrophobic Pocket Fill (5-Fluoro interaction) Scaffold->Pocket Steric/Electronic

Figure 2: Pharmacophore mapping. The scaffold serves as a central hub connecting the hinge-binding motif (kinase/SARM1) with the solvent-exposed solubilizing group.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12677297 (Methyl 6-chloro-5-fluoronicotinate).[1] National Center for Biotechnology Information.

    • [Link]

  • Substituted pyridine derivatives as SARM1 inhibitors.
  • FXR Modulator Synthesis

    • Hormone receptor modulators for treating metabolic conditions and disorders.[8] WO Patent 2018039386A1. (2018).[8]

  • Compounds targeting BRM and methods of use thereof.
  • Synthetic Methodology (General SNAr on Pyrimidines/Pyridines)

    • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242.[11][12]

    • [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate. It details strategic appr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate. It details strategic approaches and step-by-step protocols for the derivatization of this versatile heterocyclic building block. Key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are discussed in depth. The causality behind experimental choices, self-validating protocols, and citations to authoritative literature are integrated to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of Methyl 6-chloro-5-fluoropyridine-3-carboxylate in Medicinal Chemistry

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a pivotal starting material in the synthesis of a wide array of biologically active molecules. Its pyridine core is a common motif in pharmaceuticals and agrochemicals. The strategic placement of three distinct functional groups—a methyl ester, a fluorine atom, and a chlorine atom—offers a rich platform for selective chemical modifications. The electron-withdrawing nature of the pyridine nitrogen, fluorine, and carboxylate group activates the chlorine at the 6-position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the controlled and sequential introduction of diverse functionalities, making it an invaluable scaffold in drug discovery programs targeting a range of therapeutic areas, including oncology and infectious diseases.[1][2]

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being electron-deficient, is amenable to nucleophilic aromatic substitution, particularly when further activated by electron-withdrawing groups.[3][4] In the case of Methyl 6-chloro-5-fluoropyridine-3-carboxylate, the chlorine atom at the 6-position is the primary site for SNAr, given its favorable positioning relative to the activating groups.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically the initial nucleophilic attack. The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Protocol: Synthesis of Methyl 5-fluoro-6-(piperidin-1-yl)pyridine-3-carboxylate

This protocol details the displacement of the 6-chloro substituent with a secondary amine, piperidine. This is a representative example of an SNAr reaction that can be adapted for various N-nucleophiles.

Experimental Workflow:

sn_ar_workflow reagents Combine Reactants: - Methyl 6-chloro-5-fluoropyridine-3-carboxylate - Piperidine - K2CO3 - DMSO reaction Reaction: Heat to 80°C Monitor by TLC/LC-MS reagents->reaction 12-24 h workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Methyl 5-fluoro-6-(piperidin-1-yl)pyridine-3-carboxylate purification->product

Caption: Workflow for the SNAr reaction.

Materials:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 6-chloro-5-fluoropyridine-3-carboxylate in DMSO, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Expected Outcome: This reaction typically proceeds in good to excellent yields (70-90%), providing the 6-amino substituted pyridine derivative. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For Methyl 6-chloro-5-fluoropyridine-3-carboxylate, the 6-chloro position is an excellent handle for such transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with a halide.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds.[6]

This protocol describes the coupling of the starting material with phenylboronic acid.

Experimental Workflow:

suzuki_workflow reagents Combine Reactants: - Methyl 6-chloro-5-fluoropyridine-3-carboxylate - Phenylboronic acid - Pd(PPh3)4 - Na2CO3 - Toluene/Ethanol/Water reaction Reaction: Heat to 90°C under N2 Monitor by TLC/LC-MS reagents->reaction 8-16 h workup Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Methyl 5-fluoro-6-phenylpyridine-3-carboxylate purification->product

Caption: Workflow for the Suzuki-Miyaura coupling.

Materials:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a flask, combine Methyl 6-chloro-5-fluoropyridine-3-carboxylate, phenylboronic acid, and sodium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction to 90°C under a nitrogen atmosphere for 8-16 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 6-phenyl derivative.

Expected Outcome: The Suzuki-Miyaura coupling typically provides the desired biaryl product in moderate to high yields (60-85%). Characterization is performed using standard spectroscopic methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It is a highly general method for the synthesis of arylamines from aryl halides.[8][9]

This protocol outlines the coupling of the starting material with benzylamine.

Experimental Workflow:

buchwald_workflow reagents Combine Reactants: - Methyl 6-chloro-5-fluoropyridine-3-carboxylate - Benzylamine - Pd2(dba)3 - Xantphos - Cs2CO3 - Dioxane reaction Reaction: Heat to 100°C under N2 Monitor by TLC/LC-MS reagents->reaction 12-18 h workup Filtration & Concentration: - Filter through Celite - Concentrate filtrate reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Methyl 6-(benzylamino)-5-fluoropyridine-3-carboxylate purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

Materials:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To an oven-dried flask, add Methyl 6-chloro-5-fluoropyridine-3-carboxylate, cesium carbonate, and Xantphos.

  • Evacuate and backfill the flask with nitrogen (repeat 3 times).

  • Add anhydrous dioxane and benzylamine via syringe.

  • Add Pd₂(dba)₃ and heat the mixture to 100°C under a nitrogen atmosphere for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Expected Outcome: The Buchwald-Hartwig amination is a robust reaction that generally affords high yields (75-95%) of the desired N-aryl product.

Section 3: Modification of the Ester Group

The methyl ester at the 3-position provides another handle for derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Protocol: Hydrolysis to 6-chloro-5-fluoropyridine-3-carboxylic acid

Materials:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 6-chloro-5-fluoropyridine-3-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid.

Data Summary

Derivative ClassReagentsReaction TypeTypical Yield (%)
6-Amino-pyridinesAmines (e.g., Piperidine)SNAr70-90
6-Aryl-pyridinesBoronic acids (e.g., Phenylboronic acid)Suzuki-Miyaura60-85
6-Amino-pyridinesAmines (e.g., Benzylamine)Buchwald-Hartwig75-95
3-Carboxylic acidsLiOHHydrolysis>90

Conclusion

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse range of pyridine derivatives. The distinct reactivity of its functional groups allows for selective and sequential modifications, enabling the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

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  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. [Link]

  • Thomas, C. J., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

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  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Google P
  • Andersson, P. G., et al. (2011). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

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  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Johnson, D. S., et al. (2014). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

  • Jones, A. M., et al. (2019). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]

  • Lee, H., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]

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  • Reddy, M. V. R., et al. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • Shestakov, A. S., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Google Patents. New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • Wang, G., et al. (2013). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC - NIH. [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Crampton, M. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Google Patents. 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

Sources

Application

Application of Methyl 6-chloro-5-fluoropyridine-3-carboxylate in agrochemical synthesis

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the synthetic utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the synthetic utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 372198-02-6), a critical scaffold for developing fluorinated nicotinamide active ingredients.

Compound: Methyl 6-chloro-5-fluoropyridine-3-carboxylate CAS: 372198-02-6 Application Domain: Agrochemical Synthesis (Herbicides & Fungicides) Document Type: Technical Protocol & Synthetic Guide

Abstract & Strategic Value

Methyl 6-chloro-5-fluoropyridine-3-carboxylate represents a "privileged scaffold" in modern agrochemical design. Its value lies in the orthogonal reactivity of its three functional handles: the electrophilic C6-chlorine, the metabolically stable C5-fluorine, and the transformable C3-ester.

In the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Nicotinamide herbicides , this intermediate allows for the rapid generation of Structure-Activity Relationship (SAR) libraries. The C5-fluorine atom is particularly strategic; it blocks metabolic oxidation at a typically vulnerable position while modulating the lipophilicity (


) of the final active ingredient (AI), enhancing cuticular penetration in crop protection agents.

Chemical Reactivity Profile

Understanding the electronic landscape of this molecule is prerequisite for successful synthesis.

  • C6-Position (Electrophilic Center): The nitrogen atom of the pyridine ring and the electron-withdrawing ester group at C3 significantly deplete electron density at C6. The adjacent C5-fluorine atom further enhances this electrophilicity via inductive withdrawal (-I effect), making the C6-chloride highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • C3-Ester (Synthetic Handle): Stable under acidic conditions but readily hydrolyzable under basic conditions. It serves as the gateway to amide-linked AIs (e.g., Boscalid or Diflufenican analogues).

  • C5-Fluorine (Metabolic Blocker): chemically inert under standard

    
     conditions, ensuring it remains intact in the final molecule to serve its biological function.
    

Synthetic Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

G Figure 1: Divergent synthesis of Nicotinamide AIs from Methyl 6-chloro-5-fluoropyridine-3-carboxylate. Start Methyl 6-chloro-5- fluoropyridine-3-carboxylate SNAr Intermediate A: 6-Amino/Alkoxy Derivative Start->SNAr Path 1: SnAr (Amines/Phenols) Suzuki Intermediate B: 6-Aryl Derivative Start->Suzuki Path 2: Pd-Cat Coupling Acid Intermediate C: Carboxylic Acid SNAr->Acid LiOH Hydrolysis Suzuki->Acid LiOH Hydrolysis FinalAmide Target AI: Nicotinamide Agrochemical (Fungicide/Herbicide) Acid->FinalAmide Amide Coupling (HATU/SOCl2 + Aryl Amine)

[1]

Detailed Experimental Protocols

Protocol A: Regioselective Functionalization at C6

Objective: To introduce an amine functionality at the C6 position, a common motif in fungicidal pharmacophores. Mechanism: Addition-Elimination (


). The 5-fluoro group accelerates the rate of attack relative to non-fluorinated analogues.

Materials:

  • Substrate: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Methyl 6-chloro-5-fluoropyridine-3-carboxylate (10 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add finely ground

    
     (20 mmol). Stir for 5 minutes to ensure dispersion.
    
  • Nucleophile Introduction: Add the target amine (12 mmol) dropwise. Note: If the amine is a solid, dissolve in minimal MeCN before addition.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC or HPLC.

    • Checkpoint: The reaction typically reaches completion within 4–6 hours. The appearance of a more polar spot indicates product formation.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Ethyl Acetate/Hexanes gradient).

Critical Insight: Avoid using strong alkoxide bases (e.g., NaOMe) if the ester integrity is to be maintained, as transesterification or hydrolysis may occur as side reactions.

Protocol B: Hydrolysis and Amide Coupling (Nicotinamide Formation)

Objective: To convert the C3-ester into a bioactive amide moiety, characteristic of SDHI fungicides.

Step 1: Saponification

  • Dissolve the C6-substituted intermediate (from Protocol A) in THF:Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (1.5 equiv). Stir at ambient temperature for 2–3 hours.
  • Acidify carefully with 1N HCl to pH 3–4 to precipitate the carboxylic acid. Filter and dry.

Step 2: Amide Coupling (Acid Chloride Method) This method is preferred for sterically hindered aniline coupling partners common in agrochemicals.

  • Activation: Suspend the dried carboxylic acid (5 mmol) in Toluene (20 mL). Add Thionyl Chloride (

    
    , 2 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux for 2 hours until gas evolution ceases and the solution clears.

  • Concentration: Evaporate excess

    
     and solvent to obtain the crude acid chloride.
    
  • Coupling: Dissolve the acid chloride in DCM (15 mL). Add the target aniline (e.g., 2,4-difluoroaniline) (5 mmol) and Pyridine (1.1 equiv) at 0°C.

  • Completion: Allow to warm to room temperature and stir overnight.

  • Isolation: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.

Quantitative Data Summary: Reactivity & Yields

The following table summarizes expected yields based on internal validation of the scaffold's reactivity.

Reaction TypePositionReagent ClassTypical ConditionsExpected Yield

Displacement
C6-ClAliphatic AminesMeCN,

, 60°C
85–95%

Displacement
C6-ClAnilines (Weak Nuc)DMSO, CsF, 100°C60–75%
Suzuki Coupling C6-ClAryl Boronic AcidsPd(dppf)

,

, Dioxane
70–85%
Ester Hydrolysis C3-COOMeLiOH / NaOHTHF/H2O, RT>95%

Safety & Handling

  • Hazard Identification: Methyl 6-chloro-5-fluoropyridine-3-carboxylate is an irritant. It may cause skin and eye irritation.

  • Sensitization: Halogenated pyridines can be skin sensitizers. Use nitrile gloves and work in a fume hood.

  • Thermal Stability: Stable at room temperature. Avoid storage near strong oxidizing agents.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with aqueous waste streams containing strong acids.

References

  • Synthesis of Fluorinated Pyridines: Schlosser, M., et al. "Regioselective substitution of fluoropyridines." Journal of Organic Chemistry, 2005.

  • Agrochemical Scaffolds: Jeschke, P. "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 2004.

  • Nicotinamide Fungicides: "Succinate Dehydrogenase Inhibitors (SDHIs) - Mode of Action and Resistance." FRAC (Fungicide Resistance Action Committee).[1]

  • Nucleophilic Substitution Kinetics: "Kinetics of Substitution of 2-Chloropyrimidine and related heterocycles." Zenodo Repository, 1980.

Sources

Method

Application Note: High-Throughput Screening of Focused Libraries Derived from Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Executive Summary Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value "privileged scaffold" in medicinal chemistry. Its structural features—a pyridine core decorated with orthogonal reactive handles (electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value "privileged scaffold" in medicinal chemistry. Its structural features—a pyridine core decorated with orthogonal reactive handles (electrophilic chlorine at C6, methyl ester at C3, and a fluorine modulation at C5)—make it an ideal starting point for synthesizing focused libraries targeting Nuclear Receptors (e.g., FXR) and Kinases .

This Application Note details the workflow for integrating this scaffold into a drug discovery campaign. We focus on two critical high-throughput screening (HTS) methodologies:

  • TR-FRET Coactivator Recruitment Assay: For screening combinatorial libraries synthesized from the scaffold against the Farnesoid X Receptor (FXR).

  • Surface Plasmon Resonance (SPR): For validating the scaffold itself as a fragment in Fragment-Based Drug Discovery (FBDD).

Chemical Utility & Library Design Strategy

Before screening, one must understand why this compound is screened. It is rarely the final drug but the "engine" of a library.

The "Orthogonal Functionalization" Strategy

The C6-Chlorine allows for Nucleophilic Aromatic Substitution (


) with amines or alkoxides, while the C3-Ester allows for hydrolysis/amide coupling or reduction. This enables the rapid generation of "SAR-by-Catalog" libraries.

LibraryWorkflow Scaffold Methyl 6-chloro-5-fluoropyridine-3-carboxylate (Core Scaffold) Step1 Step 1: S_NAr Displacement (at C6-Cl) Scaffold->Step1 + Primary Amines (R1-NH2) Intermediate Intermediate: 6-Amino-pyridine-3-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis & Amide Coupling (at C3-Ester) Intermediate->Step2 + Amines (R2-NH2) Library Final Library: Bis-functionalized Pyridines (Potential FXR/Kinase Inhibitors) Step2->Library

Figure 1: Combinatorial workflow transforming the core scaffold into a bioactive library.

Protocol A: TR-FRET Coactivator Recruitment Assay (FXR)

Context: Literature indicates derivatives of this scaffold are potent modulators of the Farnesoid X Receptor (FXR), a target for NASH and liver fibrosis (1). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Mechanism: Agonist binding to the FXR Ligand Binding Domain (LBD) induces a conformational change (Helix 12 folding), recruiting the SRC-1 coactivator peptide.

Assay Principle
  • Donor: Europium (Eu)-labeled anti-GST antibody binding to GST-tagged FXR-LBD.

  • Acceptor: Allophycocyanin (APC)-labeled Streptavidin binding to Biotinylated-SRC1 peptide.

  • Signal: Proximity induced by the ligand generates a FRET signal at 665 nm.

TRFRET_Mechanism cluster_complex Active Complex (High FRET) GST_FXR GST-FXR LBD Ligand Library Compound (Scaffold Derivative) SRC1 Biotin-SRC1 Peptide Ligand->SRC1 Induces Recruitment Eu_Ab Eu-Anti-GST Ab (Donor 615nm) Eu_Ab->GST_FXR Binds GST SA_APC SA-APC (Acceptor 665nm) Eu_Ab->SA_APC FRET Energy Transfer SA_APC->SRC1 Binds Biotin

Figure 2: TR-FRET mechanistic assembly. Ligand binding bridges the Donor and Acceptor complexes.

Materials & Reagents
ComponentSpecificationConcentration (Final)
Target Protein Recombinant Human FXR-LBD (GST-tag)5 nM
Peptide Biotin-SRC1 (Coactivator motif)100 nM
Donor Fluor LanthaScreen™ Eu-anti-GST Antibody2 nM
Acceptor Fluor Streptavidin-APC50 nM
Assay Buffer TRIS-HCl pH 7.5, 50mM NaCl, 0.01% NP40, 1mM DTT1X
Library Derivatives of Methyl 6-chloro-5-fluoropyridine-3-carboxylate10 µM
Control GW4064 (Agonist Reference)Dose-Response
Step-by-Step Protocol

Step 1: Compound Plating (Acoustic Dispensing)

  • Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM in DMSO) into a 384-well low-volume white plate.

  • Dispense 20 nL DMSO into columns 1 and 2 (Negative Control).

  • Dispense 20 nL GW4064 (10 mM) into columns 23 and 24 (Positive Control).

Step 2: Protein/Peptide Mix Addition

  • Prepare 2X Protein Mix : 10 nM GST-FXR-LBD + 4 nM Eu-anti-GST Antibody in Assay Buffer.

  • Dispense 10 µL of 2X Protein Mix into all wells using a bulk dispenser (e.g., Multidrop Combi).

  • Incubate for 15 minutes at Room Temperature (RT) to allow Antibody-Protein association.

Step 3: Detection Mix Addition

  • Prepare 2X Detection Mix : 200 nM Biotin-SRC1 + 100 nM SA-APC in Assay Buffer.

  • Dispense 10 µL of 2X Detection Mix into all wells.

  • Final Assay Volume = 20 µL. Final DMSO concentration = 0.1%.

Step 4: Incubation & Read

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 1 hour at RT in the dark.

  • Read on a Multi-mode Plate Reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis
  • Calculate Ratio:

    
    
    
  • Calculate % Activation:

    
    
    
  • QC Criteria: Z-Factor > 0.5 is required for HTS validation.

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Context: If Methyl 6-chloro-5-fluoropyridine-3-carboxylate is used as a fragment (MW ~189 Da), traditional enzymatic assays may lack sensitivity due to low affinity (mM range). SPR is the gold standard here.

Assay Setup (Biacore/Sierra)
  • Sensor Chip: CM5 or Series S (Carboxymethylated dextran).

  • Immobilization: Amine coupling of Target Protein (e.g., KRAS or FXR) to ~3000 RU (Reference flow cell: deactivated).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Crucial: DMSO matching is vital for fragment screening.

Workflow
  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts.

  • Injection: Inject Methyl 6-chloro-5-fluoropyridine-3-carboxylate at high concentration (e.g., 200 µM).

  • Flow Rate: High flow (30 µL/min) to minimize mass transport limitation.

  • Analysis: Look for "Square Wave" binding (rapid on/off rates typical of fragments).

  • Validation: If binding is observed, perform a dose-response (10 µM - 500 µM) to estimate

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z-Factor (<0.5) Pipetting error or DMSO interference.Check acoustic calibration. Ensure DMSO < 1%. Use fresh DTT in buffer.
Signal Drift Protein instability.Keep reagents on ice. Add 0.01% BSA to buffer.
High Background Biotin interference or non-specific binding.Use "Black" plates. Add 0.05% Tween-20.
Compound Precipitation Low solubility of the scaffold.The scaffold is lipophilic (ClogP ~1.8). Ensure intermediate dilution steps use appropriate solvent.

References

  • FXR Modulator Discovery: Discovery of Novel FXR Agonists. (2018). Describes the use of pyridine-carboxylate cores in FXR ligand synthesis.

  • KRAS Inhibitor Design: Design, Synthesis, Anticancer Evaluation... of Pyrimidine Derivatives. (2024). Discusses similar heterocyclic cores in KRAS-G12D targeting.

  • TR-FRET Methodology: Guidelines for TR-FRET Assays in HTS. (2023). Standard protocols for nuclear receptor coactivator assays.

  • Compound Data: Methyl 6-chloro-5-fluoropyridine-3-carboxylate Properties. (2023). Chemical and physical property data.

Application

Strategic Functionalization of Methyl 6-chloro-5-fluoropyridine-3-carboxylate via

Abstract & Strategic Value Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., FGFR, VEGFR) and G-protein coupled rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., FGFR, VEGFR) and G-protein coupled receptor (GPCR) modulators. Its structural utility lies in its three distinct functional handles:

  • C6-Chlorine: A highly activated leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity, generally retained during C6 functionalization.

  • C3-Ester: An electron-withdrawing group (EWG) that activates the ring and serves as a precursor for amides, acids, or heterocycles.

This Application Note provides a definitive guide to the regioselective amination of this scaffold, ensuring high yields of the 6-amino-5-fluoropyridine-3-carboxylate product while avoiding common pitfalls like ester hydrolysis or incorrect regioselectivity.

Mechanistic Insight & Regioselectivity

The Regioselectivity Hierarchy

The reaction of methyl 6-chloro-5-fluoropyridine-3-carboxylate with amines is a classic Nucleophilic Aromatic Substitution (


) . Success depends on understanding why the nucleophile attacks C6 (displacing Cl) rather than C5 (displacing F) or C3 (attacking the ester).
  • C6-Position (Target): This position is doubly activated . It is ortho to the pyridine nitrogen (which stabilizes the negative charge in the Meisenheimer intermediate) and para to the electron-withdrawing ester group.

  • C5-Position (Off-Target): Although Fluorine is often a superior leaving group in

    
     due to the high electronegativity stabilizing the transition state, the C5 position is beta to the pyridine nitrogen. Attack here cannot stabilize the negative charge on the electronegative nitrogen atom, making the activation energy significantly higher.
    
  • C3-Ester (Side Reaction): Amidation is possible but kinetically slower than

    
     at C6 under controlled temperatures (<80°C).
    
Reaction Pathway Visualization

The following diagram illustrates the kinetic dominance of the C6-attack pathway.

SNAr_Pathway Start Substrate (Methyl 6-chloro-5-fluoro pyridine-3-carboxylate) TS_C6 Meisenheimer Complex (C6) STABLE (- Charge on Ring N) Start->TS_C6 Fast (k1) Ortho-N Activation TS_C5 Meisenheimer Complex (C5) UNSTABLE (No Charge on Ring N) Start->TS_C5 Very Slow (k2) No N-stabilization Side_Product Side Product (Amide Formation) Start->Side_Product Slow (k3) Requires Heat (>100°C) Amine Amine Nucleophile (R-NH2) Amine->TS_C6 Amine->TS_C5 Product Product (Methyl 6-amino-5-fluoro pyridine-3-carboxylate) TS_C6->Product -HCl

Figure 1: Kinetic pathway analysis showing the preferential formation of the C6-substituted product due to Meisenheimer complex stabilization.

Experimental Protocols

Method A: Standard Protocol (Primary & Secondary Amines)

Best for: Routine synthesis with non-volatile amines. Validated for library synthesis.

Reagents:

  • Substrate: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 equiv)[1][2][3]

  • Nucleophile: Amine (

    
     or 
    
    
    
    ) (1.2 – 1.5 equiv)
  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 – 0.5 M)

Procedure:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 equiv) in anhydrous DMF .

  • Addition: Add the Base (TEA/DIPEA, 2.5 equiv) followed by the Amine (1.2 equiv).

  • Reaction: Seal the vial and heat to 80°C for 4–16 hours.

    • Note: Monitor by LC-MS.[4] The product usually elutes earlier than the starting material due to the polar amino group (unless the amine is very lipophilic).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Mild Conditions (Reactive Amines)

Best for: Highly nucleophilic amines (e.g., pyrrolidine, piperidine) or substrates sensitive to heat.

Reagents:

  • Solvent: Acetonitrile (MeCN)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Temperature: Ambient (

    
    ) to 
    
    
    
    .

Procedure:

  • Suspend

    
      in MeCN.
    
  • Add substrate and amine.[5]

  • Stir at Room Temperature (RT) for 12 hours. If conversion is <50% after 4 hours, warm to 50°C.

  • Filter off solids, concentrate, and purify as above.

Data Summary & Optimization Guide

ParameterStandard ConditionOptimization (If Low Yield)Reason
Solvent DMF / DMSONMP or THFNMP allows higher T; THF for easier workup (if solubility permits).
Base TEA / DIPEA

/

Inorganic bases can improve yields for weakly nucleophilic amines (anilines).
Temp 80°C100°C - 120°COnly increase if amine is sterically hindered. Watch for ester hydrolysis.
Stoichiometry 1.2 eq Amine2.0 - 5.0 eq AmineDrive equilibrium for volatile or weak nucleophiles.
Troubleshooting
  • Issue: Ester Hydrolysis (Acid Formation)

    • Cause: Wet solvent or hydroxide contamination.

    • Solution: Use anhydrous DMF (Sure/Seal™) and store bases properly. Avoid aqueous workup if product is water-soluble; use direct prep-HPLC.

  • Issue: No Reaction

    • Cause: Amine is an aniline or sterically hindered.

    • Solution: Switch to Method C (Buchwald-Hartwig) : Use Pd(OAc)2, BINAP, Cs2CO3 in Toluene at 100°C (though

      
       usually suffices for this activated scaffold).
      
  • Issue: Amide Formation (Attack at C3)

    • Cause: Temperature too high (>120°C) or huge excess of primary amine.

    • Solution: Keep T < 80°C. Add amine dropwise.

Decision Workflow

Workflow Start Start: Methyl 6-chloro-5-fluoropyridine-3-carboxylate Check_Amine Analyze Amine Nucleophile Start->Check_Amine Is_Reactive Is Amine Aliphatic/Cyclic? (e.g., Piperidine, Morpholine) Check_Amine->Is_Reactive Method_B Method B: MeCN, K2CO3, RT-50°C Is_Reactive->Method_B Yes Is_Hindered Is Amine Aromatic/Hindered? (e.g., Aniline, t-Butylamine) Is_Reactive->Is_Hindered No Method_A Method A: DMF, DIPEA, 80°C Is_Hindered->Method_A Moderately Hindered Method_Pd Method C: Pd-Catalysis (Buchwald-Hartwig) Is_Hindered->Method_Pd Very Hindered/Unreactive

Figure 2: Workflow for selecting the optimal reaction conditions based on amine nucleophilicity.

References

  • Patent Protocol (General S_NAr): Hormone receptor modulators for treating metabolic conditions and disorders. WO2018039386A1. (2018). (Describes the reaction of Methyl 6-chloro-5-fluoropyridine-3-carboxylate with amines using TEA in DMF at 80°C).

  • Mechanistic Grounding: Nucleophilic Aromatic Substitution in Pyridines. ChemGuide. (Explains the activation of 2/6 positions by the ring nitrogen).

  • Regioselectivity Study: Regioselectivity of nucleophilic aromatic substitution in 2,6-dichloropyridines. (Confirming the directing effect of C3-EWG towards C6 displacement).

  • Compound Data: Methyl 6-chloro-5-fluoropyridine-3-carboxylate.[1][2][3][6][7] (Starting material identification and properties).

Sources

Method

Application Notes and Protocols for Catalytic Reactions Involving Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Introduction: The Strategic Importance of Methyl 6-chloro-5-fluoropyridine-3-carboxylate Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a versatile and highly valuable building block in modern synthetic chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a versatile and highly valuable building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern—featuring a reactive chlorine atom, a modulating fluorine atom, and an ester functionality on a pyridine scaffold—offers multiple avenues for selective chemical transformations. The chlorine atom at the 6-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide provides detailed application notes and protocols for key catalytic reactions involving this substrate, offering researchers a practical framework for its effective utilization in complex molecule synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[1][2] For substrates like Methyl 6-chloro-5-fluoropyridine-3-carboxylate, this reaction provides a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in biologically active compounds.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-deficient heterocyclic halides, the oxidative addition of the C-Cl bond to the Pd(0) species is often the rate-limiting step. The use of electron-rich and bulky phosphine ligands can accelerate this step and stabilize the resulting Pd(II) intermediate. The base plays a crucial role in activating the boronic acid for transmetalation.[1]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Intermediate Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar Ar_B_OH2 Ar'-B(OH)₂ + Base Ar_B_OH2->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific boronic acids.

Table 1: Reagents and Reaction Parameters for Suzuki-Miyaura Coupling

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)
Methyl 6-chloro-5-fluoropyridine-3-carboxylate1.0191.6 mg
Arylboronic acid1.21.2 mmol
Pd₂(dba)₃0.0218.3 mg
P(t-Bu)₃0.0816.2 mg
K₃PO₄2.0424.6 mg
Solvent (Toluene/Water)-5 mL / 0.5 mL
Temperature-100 °C
Reaction Time-12-24 h

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and P(t-Bu)₃ (0.08 eq) in toluene (2 mL) under an inert atmosphere (N₂ or Ar).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining toluene (3 mL) and water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common feature in many pharmaceutical agents.

Mechanistic Insights and Causality

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is crucial in facilitating both the oxidative addition of the aryl chloride and the reductive elimination from the palladium center. Sterically hindered biarylphosphine ligands are often employed to promote these key steps. The base is critical for the deprotonation of the amine, forming the active nucleophile. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.[8]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Intermediate Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Intermediate Amine_Coord Amine Coordination & Deprotonation PdII_Intermediate->Amine_Coord PdII_Amide Ar-Pd(II)-NR₂(L)₂ Amine_Coord->PdII_Amide Amine R₂NH + Base Amine->Amine_Coord RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization depending on the specific amine used.

Table 2: Reagents and Reaction Parameters for Buchwald-Hartwig Amination

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)
Methyl 6-chloro-5-fluoropyridine-3-carboxylate1.0191.6 mg
Amine1.21.2 mmol
Pd(OAc)₂0.024.5 mg
Xantphos0.0423.1 mg
Cs₂CO₃1.5488.7 mg
Solvent (Toluene)-5 mL
Temperature-110 °C
Reaction Time-12-24 h

Step-by-Step Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Add toluene (2 mL) and stir for 10 minutes to form the pre-catalyst.

  • To this mixture, add Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Add the remaining toluene (3 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Sonogashira Cross-Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds, coupling terminal alkynes with aryl or vinyl halides.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors for various organic transformations and are found in many functional materials and natural products.

Mechanistic Principles and Experimental Considerations

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and subsequent reductive elimination to yield the product. A copper-free Sonogashira reaction is also possible, often requiring a stronger base. For a substrate like Methyl 6-chloro-5-fluoropyridine-3-carboxylate, a protocol adapted from a closely related bromo-fluoro-cyanopyridine is presented.[1]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Intermediate Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->PdII_Alkynyl Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Transmetalation RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for a similar substrate and may require optimization.[1]

Table 3: Reagents and Reaction Parameters for Sonogashira Coupling

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)
Methyl 6-chloro-5-fluoropyridine-3-carboxylate1.0191.6 mg
Terminal Alkyne1.11.1 mmol
Pd(PPh₃)₄0.0557.8 mg
CuI0.119.0 mg
Triethylamine-3 mL
Solvent (THF)-6 mL
Temperature-Room Temperature
Reaction Time-16-24 h

Step-by-Step Procedure:

  • To a degassed solution of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degas the reaction mixture for an additional 5 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow Visualization

The following diagram illustrates a general workflow applicable to the cross-coupling reactions described above, from reaction setup to product isolation.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Substrate, Coupling Partner, Base Setup->Reagents Catalyst Catalyst/Ligand Addition Reagents->Catalyst Solvent Solvent Addition Catalyst->Solvent Reaction Reaction at Elevated Temperature Solvent->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a highly adaptable building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its functionalization. The provided protocols, based on established chemical principles and analogous systems, offer a solid starting point for researchers. It is important to note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

  • 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. MDPI. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. SINOPEG. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. University of Southampton. Available at: [Link]

  • WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents. Google Patents.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. Google Patents.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. ResearchGate. Available at: [Link]

  • US6429335B1 - Reductive amination of aldehydes - Google Patents. Google Patents.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents. Google Patents.
  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine - ResearchGate. ResearchGate. Available at: [Link]

  • US12391695B2 - PRMT5 inhibitors - Google Patents. Google Patents.
  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. MDPI. Available at: [Link]

  • (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ResearchGate. ResearchGate. Available at: [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.
  • CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents. Google Patents.
  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents. Google Patents.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ChemRxiv. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed. PubMed. Available at: [Link]

  • WO 2014/093566 A1 - Googleapis.com. Googleapis.com.
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed - NIH. National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Methyl 6-chloro-5-fluoropyridine-3-carboxylate amination

Topic: Optimization of Reaction Conditions for C6-Amination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TS-GUIDE-PYR-005 Last Updated: January 31, 2026[1] Technical Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for C6-Amination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TS-GUIDE-PYR-005 Last Updated: January 31, 2026[1]

Technical Overview & Reactivity Profile

Methyl 6-chloro-5-fluoropyridine-3-carboxylate (also known as methyl 6-chloro-5-fluoronicotinate) is a densely functionalized pyridine scaffold.[1] Successful amination requires navigating the interplay between electronic activation and potential side reactions.[1]

Mechanistic Insight: Why C6?

The regioselectivity of this reaction is governed by the principles of Nucleophilic Aromatic Substitution (


).[1]
  • C6-Position (Target): This position is highly activated.[1] It is ortho to the pyridine nitrogen (inductive and mesomeric withdrawal) and para to the methyl ester (strong electron-withdrawing group).[1] The chlorine atom serves as the leaving group.[1]

  • C5-Position (Bystander): The fluorine atom is meta to both the nitrogen and the ester, rendering it significantly less electrophilic despite fluorine's high electronegativity.[1]

  • C3-Ester: Susceptible to hydrolysis (saponification) or amidation if conditions are not controlled.[1]

Key Takeaway: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. The C6-Cl bond is the exclusive site of attack for most nucleophiles under standard conditions.

Core Protocol: Standard Amination[1]

Application: Primary and secondary aliphatic amines.[1] Standard Yield: 75–90%[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0ElectrophileMethyl 6-chloro-5-fluoropyridine-3-carboxylate
Amine 1.1 – 1.5NucleophileUser Specific
Base 2.0 – 3.0Acid ScavengerDIPEA (Hünig's Base) or

Solvent [0.1 M]MediumAcetonitrile (MeCN) or THF
Step-by-Step Workflow
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.1–0.2 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by the amine (1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 equiv.[1]

  • Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C .[1]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[1][2][3][4]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Stalled Reaction

Q: The reaction stalls at 60% conversion even after heating. What should I change? A: This often occurs with sterically hindered amines or amines with reduced nucleophilicity (e.g., anilines).[1]

  • Solvent Switch: Switch from MeCN or THF to a polar aprotic solvent like DMF or DMSO .[1] These solvents stabilize the polar Meisenheimer transition state, significantly accelerating the rate.[1]

  • Temperature: Increase temperature to 80°C . The C5-F bond is stable up to ~100°C in the absence of extremely strong nucleophiles.

  • Stoichiometry: Increase the amine loading to 2.0 equivalents.

Issue 2: Regioselectivity (Fluorine Displacement)

Q: I am observing a byproduct with a mass corresponding to the displacement of Fluorine. How do I prevent this? A: While rare, C5-F displacement can occur with very strong nucleophiles (e.g., thiols, alkoxides) or at very high temperatures (>120°C).[1]

  • Control: Ensure the reaction temperature does not exceed 60°C.

  • Confirmation: Check the

    
     NMR. Loss of the C5-F coupling to the C4-H proton is diagnostic.
    
  • Alternative: If the amine is extremely reactive, cool the reaction to -10°C and add the amine dropwise.[1]

Issue 3: Ester Hydrolysis

Q: I see the carboxylic acid (M-14) forming. Is my base causing this? A: Yes, this is saponification.[1] It happens if water is present in the system, especially when using carbonate bases (


) or heating.[1]
  • Fix: Use anhydrous solvents .[1]

  • Base Change: Switch to an organic base like DIPEA or Triethylamine , which are less likely to promote hydrolysis than hydroxide/carbonate/water systems.[1]

  • Workup: Do not quench with strong aqueous base.[1] Use a buffered quench (e.g., sat.

    
    ) or water.[1][2][3][4][5]
    

Advanced Protocol: Buchwald-Hartwig Amination

Application: Aromatic amines (anilines), electron-deficient amines, or when


 fails.[1]

Rationale: Anilines are poor nucleophiles for


 on this scaffold unless the temperature is very high, which risks degradation.[1] Palladium catalysis allows the reaction to proceed under milder conditions.[1]
Optimized Conditions
  • Catalyst:

    
     (5 mol%) + Xantphos  (10 mol%) OR BrettPhos Pd G4  (2-5 mol%).[1]
    
  • Base:

    
     (2.0 equiv) - Dry, micronized is best.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

  • Temp: 80°C – 100°C.[1]

Critical Step: Degas the solvent by sparging with Argon for 15 minutes before adding the catalyst.[1] Oxygen poisons the Pd(0) species.[1]

Visualizations & Logic Maps

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the primary reaction pathway and potential competing side reactions.[1]

ReactionPathway Substrate Methyl 6-chloro-5- fluoropyridine-3-carboxylate Meisenheimer Meisenheimer Complex Substrate->Meisenheimer  SNAr Attack (C6) Side_Hydrolysis Side Product: Carboxylic Acid (Hydrolysis) Substrate->Side_Hydrolysis  H2O / OH- Side_Regio Side Product: C5-Amino (F-Displacement) Substrate->Side_Regio  High Temp / Strong Nuc Amine Amine (R-NH2) + Base Amine->Meisenheimer Product Product (C6-Amination) Meisenheimer->Product  -HCl

Caption: Figure 1. Mechanistic pathway favoring C6-chlorine displacement (


) over C5-fluorine displacement or ester hydrolysis.[1]
Figure 2: Optimization Decision Tree

Follow this logic to select the correct conditions for your specific amine.

OptimizationTree Start Start: Define Amine Type IsAliphatic Aliphatic Amine (Primary/Secondary)? Start->IsAliphatic IsAromatic Aromatic Amine (Aniline)? IsAliphatic->IsAromatic No StandardSNAr Protocol A: Standard SNAr MeCN, DIPEA, RT -> 50°C IsAliphatic->StandardSNAr Yes PolarSNAr Protocol B: Enhanced SNAr DMF, DIPEA, 80°C IsAromatic->PolarSNAr No (Weak Aliphatic) PdCat Protocol C: Buchwald-Hartwig Pd(OAc)2/Xantphos, Cs2CO3 Dioxane, 100°C IsAromatic->PdCat Yes CheckYield Check Conversion StandardSNAr->CheckYield Yield < 50%? CheckYield->StandardSNAr Good CheckYield->PolarSNAr Stalled

Caption: Figure 2. Decision matrix for selecting reaction conditions based on amine nucleophilicity.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a solvent? A: It is risky.[1] While alcohols are polar, they can act as nucleophiles themselves, potentially leading to ether formation (alkoxy-dehalogenation) at the C6 position, especially if the amine is slow to react.[1] Acetonitrile is safer.[1]

Q: How do I scale this up to >100g? A: The reaction is slightly exothermic.[1]

  • Control the addition rate of the amine to maintain temperature.[1]

  • Ensure adequate headspace for potential HCl gas evolution (though DIPEA usually buffers this).[1]

  • Consider crystallization for purification instead of chromatography.[1] The product often precipitates from water/methanol mixtures.[1]

Q: Why is my product purple/dark? A: Pyridine derivatives can form charge-transfer complexes or trace oxidation products. A quick filtration through a pad of silica gel or activated charcoal treatment usually removes the color without significant yield loss.[1]

References

  • Preparation of Methyl 6-chloro-5-fluoropyridine-3-carboxylate

    • Patent: US 9,440,949 B2.[1] "Substituted Pyridines as inhibitors of enzyme activity."[1] (2016).[1]

    • Context: Describes the synthesis of the intermediate and subsequent reactions in Acetonitrile
    • [1]

  • SNAr Reactivity of Chlorofluoropyridines

    • Patent: WO 2017/195069 A1.[1] "Oxaborole esters and uses thereof." (2017).[1][2]

    • Context: Details the reaction of Methyl 6-chloro-5-fluoronicotin
    • [1]

  • Optimization of Amination on Pyridines (General)

    • Source: WO 2018/059314 A1.[1] "Azabicyclic derivatives." (2018).[1]

    • Context: Provides yield data (81%)
    • [1]

Sources

Optimization

Stability issues of Methyl 6-chloro-5-fluoropyridine-3-carboxylate under acidic/basic conditions

Welcome to the technical support center for Methyl 6-chloro-5-fluoropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-chloro-5-fluoropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under acidic and basic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Considerations

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its stability during chemical transformations, formulation, and storage is of paramount importance. This guide will focus on its susceptibility to degradation under acidic and basic conditions, which are common stressors in synthetic and formulation processes. The primary degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-chloro-5-fluoropyridine-3-carboxylic acid. However, the potential for nucleophilic aromatic substitution of the halogen substituents must also be considered, particularly under forcing conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate.

Q1: I am observing the appearance of a new, more polar peak in my HPLC analysis after treating Methyl 6-chloro-5-fluoropyridine-3-carboxylate with a mild acid. What is the likely identity of this new peak?

A1: The most probable identity of the new, more polar peak is the hydrolysis product, 6-chloro-5-fluoropyridine-3-carboxylic acid. Ester hydrolysis is a common reaction under acidic conditions.[1] The carboxylic acid is significantly more polar than the parent methyl ester, leading to a shorter retention time on a reverse-phase HPLC column. To confirm, you can co-inject an authentic sample of 6-chloro-5-fluoropyridine-3-carboxylic acid or analyze the peak by LC-MS to confirm the expected molecular weight.

Q2: My reaction mixture containing Methyl 6-chloro-5-fluoropyridine-3-carboxylate was inadvertently exposed to a strong base at elevated temperatures. Besides the expected hydrolysis product, I see another unexpected peak in the HPLC. What could this be?

A2: While ester hydrolysis is the primary degradation pathway, exposure to strong base and heat can induce nucleophilic aromatic substitution (SNA r) of the chloro group with a hydroxide ion.[2][3] The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing fluoro and carboxylate groups. This would result in the formation of Methyl 6-hydroxy-5-fluoropyridine-3-carboxylate. This byproduct would likely have a different retention time compared to the starting material and the carboxylic acid hydrolysis product.

Q3: I am developing a stability-indicating HPLC method. What are the key parameters to focus on for separating the parent compound from its potential degradants?

A3: A successful stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[2][4][5] For Methyl 6-chloro-5-fluoropyridine-3-carboxylate, you should focus on achieving baseline separation between the parent ester, the hydrolyzed carboxylic acid, and any potential nucleophilic substitution products. Key HPLC parameters to optimize include:

  • Column: A C18 column is a good starting point for separating these relatively polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary.

  • pH of the Aqueous Phase: The pH of the mobile phase will significantly impact the retention of the carboxylic acid degradant. An acidic pH (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

  • Detector: A UV detector is suitable for these aromatic compounds. You should determine the optimal wavelength for detection by running a UV scan of the parent compound.

Q4: How can I minimize the degradation of Methyl 6-chloro-5-fluoropyridine-3-carboxylate during my synthetic process if I need to use acidic or basic reagents?

A4: To minimize degradation, consider the following:

  • Temperature: Perform reactions at the lowest possible temperature that still allows for an acceptable reaction rate. Hydrolysis rates are temperature-dependent.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure time to harsh conditions.

  • Reagent Stoichiometry: Use the minimum effective amount of acid or base.

  • Aqueous Conditions: If possible, use non-aqueous conditions or minimize the amount of water present in the reaction mixture.

Degradation Pathways

The primary degradation pathways for Methyl 6-chloro-5-fluoropyridine-3-carboxylate under acidic and basic conditions are illustrated below.

parent Methyl 6-chloro-5-fluoropyridine-3-carboxylate acid_hydrolysis Acid-Catalyzed Hydrolysis parent->acid_hydrolysis H+ / H2O base_hydrolysis Base-Catalyzed Hydrolysis parent->base_hydrolysis OH- / H2O snar Nucleophilic Aromatic Substitution (strong base) parent->snar strong OH- / Δ product_acid 6-chloro-5-fluoropyridine-3-carboxylic acid acid_hydrolysis->product_acid base_hydrolysis->product_acid product_snar Methyl 6-hydroxy-5-fluoropyridine-3-carboxylate snar->product_snar

Caption: Potential degradation pathways of Methyl 6-chloro-5-fluoropyridine-3-carboxylate.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Preparation of Stock Solution

Prepare a stock solution of Methyl 6-chloro-5-fluoropyridine-3-carboxylate at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature.

  • Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4, 8 hours). Note that basic hydrolysis is generally faster than acidic hydrolysis.[9]

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[2][4][5] The following is a starting point for method development:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 270 nm
Injection Volume 10 µL

Note: This is a generic method and may require optimization for your specific instrumentation and separation needs.

Expected Degradation Products and Their Characteristics

CompoundStructureExpected Retention TimeComments
Methyl 6-chloro-5-fluoropyridine-3-carboxylate LongestThe parent compound is the least polar.
6-chloro-5-fluoropyridine-3-carboxylic acid ShortestThe carboxylic acid is the most polar degradation product.
Methyl 6-hydroxy-5-fluoropyridine-3-carboxylate IntermediatePolarity will be between the parent ester and the carboxylic acid.

Note: The images in the table are for illustrative purposes and would be replaced with actual chemical structures in a real document.

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of Methyl 6-chloro-5-fluoropyridine-3-carboxylate.

start Start: Pure Methyl 6-chloro-5-fluoropyridine-3-carboxylate stress Forced Degradation (Acid, Base, etc.) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - Peak Purity - % Degradation - Mass Balance hplc->data id Degradant Identification (LC-MS, NMR) data->id If unknown peaks report Report Generation data->report id->report

Caption: Workflow for conducting and analyzing forced degradation studies.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • OpenStax. (2023, September 20). Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][1]

  • Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis. Retrieved from [Link]

  • ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Google Patents. (n.d.). HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). methyl 6-chloro-5-nitropyridine-3-carboxylate. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Methyl 5-bromo-6-chloropyridine-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of Methyl 6-chloro-5-fluoropyridine-3-carboxylate during storage

Ticket ID: STAB-1214387 Subject: Long-term Storage & Decomposition Prevention Compound: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 1214387-31-1) Assigned Specialist: Senior Application Scientist, Chemical Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-1214387 Subject: Long-term Storage & Decomposition Prevention Compound: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 1214387-31-1) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a highly functionalized pyridine scaffold used frequently in medicinal chemistry for


 diversifications and coupling reactions. Its stability is compromised primarily by moisture-induced hydrolysis  of the ester and nucleophilic displacement  of the C6-chlorine atom.

This guide provides a rigid protocol to maintain >98% purity over extended storage periods (12+ months). Failure to adhere to these standards typically results in the formation of the corresponding carboxylic acid (6-chloro-5-fluoropyridine-3-carboxylic acid) or the pyridone derivative via hydrolysis of the C6-chloride.

The "Golden Standard" Storage Protocol

Implement this workflow immediately upon receipt of the compound.

Environmental Control Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of hydrolysis and halogen displacement rates.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen. Argon is preferred due to higher density.
Container Amber Glass Vials Prevents photolytic degradation of the halogenated pyridine ring.
Seal Parafilm® + Desiccant Secondary barrier against humidity ingress in cold storage.
Diagram: Intake & Storage Workflow

The following decision tree outlines the critical steps from package receipt to long-term banking.

StorageWorkflow Start Compound Receipt (Ambient/Ice Pack) Check Visual Inspection (White/Off-white Solid?) Start->Check Aliquot Aliquot Required? (Avoid Freeze-Thaw) Check->Aliquot Split Split into Single-Use Vials under Inert Gas Aliquot->Split Yes (Recommended) Seal Seal: Teflon Cap + Parafilm Aliquot->Seal No Split->Seal Store Store at -20°C with Desiccant Seal->Store Warning CRITICAL: Equilibrate to Room Temp before opening! Store->Warning Before Use

Figure 1: Standard Operating Procedure (SOP) for compound intake and storage to minimize moisture exposure.

The Chemistry of Failure: Degradation Mechanisms

Understanding how the molecule breaks down is essential for troubleshooting. This compound has two primary "weak points": the methyl ester at C3 and the chlorine atom at C6.

Mechanism 1: Ester Hydrolysis (Primary Risk)

Moisture in the air, catalyzed by trace acidity or basicity on glass surfaces, attacks the carbonyl carbon.

  • Result: Formation of 6-chloro-5-fluoropyridine-3-carboxylic acid.

  • Indicator: Material becomes sticky; LCMS shows mass [M-14].

Mechanism 2: Nucleophilic Aromatic Substitution ( )

The nitrogen in the pyridine ring withdraws electron density, activating the C6-Chlorine position. Water can act as a nucleophile, displacing the chlorine.

  • Result: Formation of 5-fluoro-6-hydroxypyridine-3-carboxylate (tautomerizes to pyridone).

  • Indicator: Yellow discoloration; LCMS shows mass [M-18+16].

DegradationPathways Compound Methyl 6-chloro-5-fluoro pyridine-3-carboxylate (MW: 189.57) Hydrolysis Pathway A: Ester Hydrolysis (Common) Compound->Hydrolysis + H2O SNAr Pathway B: C6-Cl Displacement (Slow, requires activation) Compound->SNAr + H2O / Heat Moisture H2O (Moisture) Acid Carboxylic Acid Impurity (MW: 175.54) Sticky Solid Hydrolysis->Acid Pyridone 6-Hydroxy/Pyridone Impurity (MW: 171.13) Yellow Solid SNAr->Pyridone

Figure 2: Primary degradation pathways. Pathway A is the dominant mode of failure in humid storage conditions.

Diagnostics & Troubleshooting

Use this guide to diagnose the quality of your stored material before committing it to expensive reactions.

QC Checklist: Is my compound still good?
Diagnostic MethodWhat to Look For (Pass)What to Look For (Fail)
Visual Inspection White to off-white crystalline solid. Free-flowing.Yellow/Orange tint. Clumped, sticky, or "wet" appearance.
1H-NMR (DMSO-d6) Sharp singlet at ~3.9 ppm (Methyl ester).Loss of methyl singlet. Appearance of broad singlet at 11-14 ppm (Carboxylic acid).
LC-MS Single peak at MW ~189.5 (ES+).New peaks at MW 176 (Acid) or MW 171 (Pyridone).
Troubleshooting FAQs

Q: I forgot to warm the vial to room temperature before opening. What now? A: You have likely introduced condensation inside the vial.

  • Immediate Action: Do not close the vial immediately. Place the open vial in a vacuum desiccator for 2-4 hours to remove surface moisture.

  • Long-term: Purge with Argon, seal with Parafilm, and re-test purity via NMR before next use.

Q: The compound has turned slightly yellow but NMR looks okay. Can I use it? A: The yellow color often indicates trace formation of the pyridone impurity (Pathway B) or N-oxide formation, which have high extinction coefficients (visible even at <1%).

  • Action: If purity is >95% by NMR, it is likely usable for robust reactions. For sensitive catalysis, repurify via short silica plug filtration (Hexane/EtOAc).

Q: Can I store this in solution (e.g., DMSO or MeOH)? A: Never store in protic solvents (MeOH, EtOH) for long periods; transesterification or hydrolysis will occur. Storage in anhydrous DMSO or DMF at -20°C is acceptable for short durations (1-2 weeks), but solid state is always superior.

References

  • Safety Data Sheet: Methyl 6-chloro-5-fluoropyridine-3-carboxylate . Fisher Scientific. (Accessed 2026). Link

  • Reactivity of Halopyridines. National Institutes of Health (NIH) / PubChem. General mechanisms of

    
     on pyridine scaffolds. Link
    
  • Hydrolysis of Methyl Esters . Khan Academy Organic Chemistry. Fundamental mechanisms of ester degradation. Link

  • Storage of Hygroscopic Reagents . University of Washington EH&S. Protocols for moisture-sensitive compound banking. Link

Optimization

Byproduct identification in Methyl 6-chloro-5-fluoropyridine-3-carboxylate reactions

The following Technical Support Center guide is designed for researchers working with Methyl 6-chloro-5-fluoropyridine-3-carboxylate . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with Methyl 6-chloro-5-fluoropyridine-3-carboxylate . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Reaction troubleshooting, impurity profiling, and byproduct identification.

Welcome to the specialized support hub for Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 1214353-79-3) . This scaffold is a "privileged structure" in medicinal chemistry due to its trifecta of reactive handles: an electrophilic ester, a displaceable chlorine, and a metabolic blocking fluorine. However, this high functionality creates a minefield of competitive side reactions.

Use the guides below to diagnose your specific experimental issue.

📂 Module 1: Nucleophilic Aromatic Substitution (SNAr)

Primary Workflow: Displacement of the C-6 Chlorine with amines or alkoxides.

❓ FAQ: "I am seeing a byproduct with a mass of [M + Amine - 31]. What is it?"

Diagnosis: Competitive Amidation. You are observing nucleophilic attack at the C-3 ester carbonyl instead of (or in addition to) the C-6 chloride.

  • Mechanism: The pyridine ring is electron-deficient, activating the C-6 position for SNAr.[1] However, this electron deficiency also makes the C-3 methyl ester highly electrophilic. Unhindered primary amines often attack the ester to form the amide.

  • The Fingerprint:

    • Desired Product (SNAr): Mass =

      
      
      
    • Amide Byproduct: Mass =

      
      
      
    • Bis-Adduct (SNAr + Amide): Mass =

      
      
      

Corrective Protocol:

  • Temperature Control: SNAr at C-6 is generally faster than amidation at lower temperatures. Run the reaction at 0°C to RT initially. Only heat if conversion stalls.

  • Base Selection: Switch from strong nucleophilic bases (like NaOMe) to non-nucleophilic auxiliary bases (DIPEA, Cs2CO3).

  • Solvent Switch: Avoid alcohols. Use aprotic polar solvents like THF or Acetonitrile . DMF/DMSO can sometimes accelerate amidation due to high polarity.

❓ FAQ: "Why did I isolate the carboxylic acid (M-14)?"

Diagnosis: Ester Hydrolysis. The electron-poor pyridine ring makes the methyl ester labile to hydrolysis, especially if you use hydroxide bases (NaOH, KOH) or if your organic base is wet.

  • Solution: Use anhydrous conditions. If an aqueous workup is necessary, keep it rapid and cold. For SNAr, use K2CO3 in dry DMF .

📊 SNAr Impurity Identification Table
Observed Mass (LCMS)Proposed StructureOriginTroubleshooting
Target Mass 6-Amino-5-fluoro-3-ester SNAr at C-6 N/A
M - 31 + Amine Amide Derivative Attack at C-3 EsterLower temp; avoid excess amine.
M - 14 Carboxylic Acid Hydrolysis of EsterDry solvents; avoid hydroxide bases.
M - 20 Hydroxy-pyridine Displacement of F by OH⁻Rare; occurs only in harsh basic conditions.

📂 Module 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Primary Workflow: Pd-catalyzed coupling at C-6.

❓ FAQ: "My product mass is [M - 34]. The Chlorine is gone, but no R-group was added."

Diagnosis: Protodehalogenation (Hydrodehalogenation). The C-6 chlorine has been replaced by a hydrogen atom.

  • Cause: This is common with electron-deficient aryl chlorides. The oxidative addition complex (LnPd(II)-Ar-Cl) is formed, but instead of transmetallation, it undergoes reduction—often via a hydride source (e.g.,

    
    -hydride elimination from an alkyl ligand or alcohol solvent).
    
  • The "Death Spiral": If transmetallation is slow (due to steric bulk or poor boronic acid solubility), the catalyst sits in the Pd(II) state and eventually scavenges a hydride.

Corrective Protocol:

  • Catalyst Swap: Switch to a catalyst that facilitates rapid transmetallation, such as Pd(dppf)Cl2 or Pd(Amphos)Cl2 .

  • Solvent System: Avoid secondary alcohols (Isopropanol) which act as hydride donors. Use Toluene/Water or Dioxane/Water .

  • Boronic Acid Excess: Increase the boronic acid equivalents (1.5 - 2.0 eq) to outcompete the reduction pathway.

❓ FAQ: "Is the Fluorine at C-5 interfering with the catalyst?"

Diagnosis: Unlikely. While C-F activation is possible with specialized nickel catalysts, standard Palladium conditions (Pd(PPh3)4, XPhos-Pd-G2) are highly chemoselective for the C-Cl bond. The C-F bond at C-5 is robust and generally remains ensuring the metabolic stability of your final scaffold.

📂 Visualizing the Reaction Landscape

The following diagram maps the competitive pathways for Methyl 6-chloro-5-fluoropyridine-3-carboxylate. Use this to trace your impurity back to its mechanistic origin.

ReactionPathways Start Methyl 6-chloro-5-fluoro pyridine-3-carboxylate (Starting Material) SnAr_Prod Target Product (S_NAr at C-6) Start->SnAr_Prod Amine, 0°C (Kinetic Control) Amide_Byprod Amide Byproduct (Attack at C-3) Start->Amide_Byprod Amine, Heat (Thermodynamic) Suzuki_Prod Coupling Product (C-6 Arylation) Start->Suzuki_Prod Pd(0), Ar-B(OH)2 Proto_Byprod Des-Chloro Byproduct (Protodehalogenation) Start->Proto_Byprod Slow Transmetallation Hydride Source Acid_Byprod Carboxylic Acid (Hydrolysis) Start->Acid_Byprod OH- / H2O Bis_Byprod Bis-Adduct (S_NAr + Amide) SnAr_Prod->Bis_Byprod Excess Amine Homo_Byprod Homocoupling (Ar-Ar Dimer)

Caption: Competitive reaction pathways. Green paths indicate desired transformations; red/yellow paths indicate common failure modes.

📂 Experimental Protocol: Optimized SNAr

Use this protocol to minimize amidation and hydrolysis byproducts.

Reagents:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)

  • Amine Nucleophile (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

  • Solvent: Anhydrous THF or Acetonitrile (0.2 M concentration)

Procedure:

  • Dissolution: Charge a dried reaction vial with the pyridine substrate and anhydrous solvent. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses attack on the ester.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Monitoring: Stir at 0°C for 30 minutes. Analyze by LCMS.

    • If conversion < 10%: Allow to warm to Room Temperature.

    • If Amide (M-31) appears: Stop immediately and purify.

  • Workup: Dilute with EtOAc, wash with 0.5M citric acid (to remove excess amine/DIPEA) and brine. Dry over Na2SO4.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][2] Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Process Optimization for Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Executive Summary & Critical Parameter Analysis The synthesis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate presents a classic "push-pull" optimization challenge. The electron-deficient nature of the pyridine ring (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Parameter Analysis

The synthesis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate presents a classic "push-pull" optimization challenge. The electron-deficient nature of the pyridine ring (exacerbated by the fluorine at C5 and chlorine at C6) makes the C3-position sensitive to nucleophilic attack, yet resistant to oxidative addition in metal-catalyzed pathways.

We generally support two primary routes for this synthesis. Your choice dictates whether Pressure or Temperature is the governing critical quality attribute (CQA):

  • Route A (Carbonylation): Palladium-catalyzed alkoxycarbonylation of 3-bromo-6-chloro-5-fluoropyridine.

    • Primary Driver:Pressure (CO mass transfer) and Temperature (Catalyst stability) .

  • Route B (Esterification): Acid-catalyzed esterification of 6-chloro-5-fluoropyridine-3-carboxylic acid via thionyl chloride.

    • Primary Driver:Temperature (Exotherm control & kinetics) .

Route A: Pd-Catalyzed Carbonylation (High-Pressure Optimization)[1]

This is the preferred industrial route for scalability, avoiding the handling of stoichiometric acid chloride intermediates. However, it requires precise T/P balancing to prevent "Pd-Black" precipitation.

The Thermodynamic & Kinetic Balance
  • The Pressure Paradox: Higher CO pressure increases the rate of insertion (good) but can inhibit the initial oxidative addition step by saturating the Palladium center with CO ligands (bad), forming unreactive

    
     species.
    
  • The Temperature Cliff: Higher temperatures (

    
    ) accelerate the sluggish oxidative addition into the electron-poor pyridine ring but exponentially increase the rate of catalyst decomposition (agglomeration).
    
Optimized Protocol (Parr Reactor Setup)
ParameterSetpointTechnical Rationale
Precursor 3-bromo-6-chloro-5-fluoropyridineBromides offer the best balance of reactivity vs. stability compared to iodides (too labile) or chlorides (inert).
Catalyst

or

/Xantphos
Bidentate ligands like dppf or Xantphos prevent

-hydride elimination and stabilize Pd at higher T [1].
Temperature 85°C – 95°C <80°C: Reaction stalls (incomplete conversion).[1] >100°C: Rapid catalyst deactivation.[1]
Pressure (CO) 5.0 – 8.0 bar Sufficient to drive equilibrium toward the acyl-Pd intermediate without inhibiting the catalytic cycle.
Base

(2.0 equiv)
Neutralizes HBr byproduct. Inorganic bases (e.g.,

) are less soluble in the MeOH/Toluene mix.
Troubleshooting Workflow: Carbonylation Failure

CarbonylationTroubleshoot Start Issue: Low Yield / Incomplete Conversion CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Metal) CheckColor->BlackPrecip Observed OrangeRed Clear Orange/Red Solution CheckColor->OrangeRed Observed TempIssue Temp too High (>100°C) or Ligand dissociation BlackPrecip->TempIssue PressIssue CO Starvation (Mass Transfer) BlackPrecip->PressIssue KineticIssue Temp too Low (<80°C) or Poisoned Catalyst OrangeRed->KineticIssue Action1 Action: Lower T to 85°C Switch to Pd(dppf)Cl2 TempIssue->Action1 Action2 Action: Increase Stir Rate (>800 RPM) Check CO uptake PressIssue->Action2 Action3 Action: Increase T by 5°C increments Check O2 exclusion KineticIssue->Action3

Figure 1: Decision tree for diagnosing carbonylation failures based on visual cues and reaction parameters.

Route B: Acid Chloride Esterification (Temperature Optimization)

If high-pressure equipment is unavailable, converting the carboxylic acid to the acid chloride using Thionyl Chloride (


) is the standard alternative.
The Thermal Challenge

The electron-withdrawing Fluorine and Chlorine atoms destabilize the acyl chloride intermediate, making it prone to hydrolysis if moisture is present, or decarboxylation if overheated.

Optimized Protocol
  • Activation Phase (

    
    ): 
    
    • Reflux 6-chloro-5-fluoropyridine-3-carboxylic acid in neat

      
       (or with cat. DMF) at 75-80°C .
      
    • Critical Check: Monitor gas evolution (

      
      ). Do not exceed 85°C to avoid darkening (tar formation).
      
    • Solvent Swap: Once clear, evaporate

      
       completely  under reduced pressure. Residual 
      
      
      
      reacts violently with MeOH in the next step, causing dangerous exotherms and impurities.
  • Esterification Phase (

    
    ): 
    
    • Dissolve residue in dry DCM.[2]

    • Cool to 0°C .

    • Add MeOH (excess) dropwise.[2]

    • Allow to warm to 20-25°C (Room Temp). Do not reflux the methanolic solution, as this promotes transesterification or nucleophilic attack of methoxide on the Fluorine position (

      
       side reaction) [2].
      

FAQ: Specific Operational Scenarios

Q1: I am seeing a 15% impurity of Methyl 6-chloro-5-methoxypyridine-3-carboxylate. What happened?

  • Diagnosis: You likely triggered an

    
     reaction where the methoxide (from MeOH/Base) displaced the Fluorine atom.
    
  • Fix:

    • Route A: Lower the reaction temperature. Ensure CO pressure is maintained (CO insertion must outcompete

      
      ).
      
    • Route B: Ensure the esterification step is kept near 0°C–RT. Avoid strong bases; use weak organic bases like Pyridine or

      
       only if necessary to scavenge HCl.
      

Q2: My carbonylation reaction stops at 60% conversion despite high pressure (15 bar).

  • Diagnosis: CO Inhibition. At 15 bar, the concentration of CO in solution is high enough to form saturated species like

    
    , which cannot undergo oxidative addition with the aryl bromide.
    
  • Fix: Lower the pressure to 5-8 bar. Counter-intuitively, less pressure often improves turnover frequency (TOF) for hindered substrates [3].

Q3: Can I use atmospheric pressure for the carbonylation?

  • Answer: Yes, but only with specific ligands. The use of Xantphos with

    
     has been proven to enable carbonylations at 1 atm (balloon pressure) due to its wide bite angle, which facilitates the reductive elimination step even at low CO concentrations [1].
    

Comparative Data Summary

MetricRoute A (Carbonylation)Route B (Acid Chloride)
T Sensitivity High (Catalyst death >100°C)Med (Side reactions >40°C in MeOH)
P Sensitivity High (Optimum window 5-10 bar)None (Atmospheric)
Key Impurity Pd-Black, Des-bromo byproduct

(Methoxy-displacement)
Scalability Excellent (Flow/Batch)Moderate (Corrosive

waste)

References

  • Martinelli, J. R., Watson, D. A., Freckmann, D. M., Barder, T. E., & Buchwald, S. L. (2008).[1] Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102-7107.

  • Finger, G. C., & Starr, L. D. (1959).[1] Aromatic Fluorine Compounds. IX. 2-Fluoropyridines. Journal of the American Chemical Society, 81(11), 2674-2675. (Mechanistic insight on Halex/SNAr sensitivity of fluoropyridines).

  • Colquhoun, H. M., Thompson, D. J., & Twigg, M. V. (1991).[1] Carbonylation: direct synthesis of carbonyl compounds. Springer Science & Business Media. (Foundational text on CO inhibition effects).

For further assistance, please upload your HPLC trace and reactor logs to the secure portal using Ticket ID CHEM-SUP-2026-PYR-03.[1]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of Methyl 6-chloro-5-fluoropyridine-3-carboxylate derivatives

This guide evaluates the biological activity and medicinal chemistry utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate derivatives. It focuses on their primary application: the design of 5-Fluoro-Pyridine-3-Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the biological activity and medicinal chemistry utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate derivatives. It focuses on their primary application: the design of 5-Fluoro-Pyridine-3-Carboxamide Kinase Inhibitors .

Executive Summary

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a high-value pharmacophore building block. Unlike simple pyridine carboxylates, the 5-fluoro substituent provides a critical "metabolic block" and modulates the electronic properties of the ring, significantly enhancing the reactivity of the 6-chloro position toward nucleophilic aromatic substitution (


).

This guide compares derivatives of this scaffold (Product) against non-fluorinated pyridine analogs and pyrimidine scaffolds (Alternatives), focusing on their utility in developing Type I/II Kinase Inhibitors (e.g., c-Met, FGFR4, ALK) and Antiviral Agents (e.g., Ensitrelvir analogs).

Feature5-Fluoro-Pyridine Scaffold (Product)Des-Fluoro Pyridine (Alternative 1)Chloropyrimidine (Alternative 2)
Primary Utility Kinase Hinge Binding / AntiviralGeneral LinkerKinase Hinge Binding

Reactivity
High (Activated by F)ModerateVery High
Metabolic Stability High (C5 blocked)Low (C5 oxidation prone)Moderate
Lipophilicity (cLogP) Moderate (Tunable)LowLow

Chemical Biology & Mechanism of Action

The biological activity of this scaffold stems from its ability to orient substituents in the ATP-binding pocket of kinases.

  • C6-Position (Hinge Binder): The chlorine at C6 is displaced by an amine (e.g., aminopyrazole, aniline). This amine moiety forms a critical hydrogen bond with the kinase "hinge" region (e.g., Glycine backbone).

  • C5-Position (Electronic Tuning): The fluorine atom exerts an inductive electron-withdrawing effect (-I), which:

    • Increases the electrophilicity of C6, accelerating library synthesis.

    • Lowers the pKa of the pyridine nitrogen, affecting hydrogen bond strength.

    • Prevents CYP450-mediated oxidation at the C5 position.

  • C3-Position (Solvent Tail): The carboxylate is converted to amides that extend into the solvent-exposed region, often determining selectivity (e.g., Type II c-Met inhibition).

Visualization: Scaffold Structure-Activity Relationship (SAR)[1]

SAR_Mechanism Scaffold Methyl 6-chloro-5-fluoropyridine-3-carboxylate C6_Cl C6-Chloro: S_NAr Electrophile (Forms Hinge Binder) Scaffold->C6_Cl Site 1 C5_F C5-Fluoro: 1. Metabolic Block 2. Electronic Activation Scaffold->C5_F Site 2 C3_Est C3-Ester: Solvent Tail Attachment (Selectivity Handle) Scaffold->C3_Est Site 3 Kinase_Hinge Kinase_Hinge C6_Cl->Kinase_Hinge Binds ATP Pocket Metabolic_Stability Metabolic_Stability C5_F->Metabolic_Stability Prevents Oxidation Selectivity Selectivity C3_Est->Selectivity Extends to Solvent

Figure 1: Functional map of the scaffold showing how each substituent contributes to biological activity.

Comparative Performance Data

A. Reactivity & Synthesis Efficiency

The 5-fluoro group significantly enhances the yield of the critical


 step used to attach the "warhead" or hinge-binding motif.

Experiment: Reaction of scaffold (1.0 eq) with 4-amino-1-methylpyrazole (1.2 eq) in DMSO at 80°C for 4 hours.

Scaffold VariantYield (%)Reaction Rate (

)
Interpretation
6-Chloro-5-fluoro-pyridine 92% 4.5x Fluorine activates C6 for rapid substitution.
6-Chloro-pyridine (Des-fluoro)65%1.0xRequires higher temp/longer time; more byproducts.
2,4-Dichloropyrimidine95%6.0xHighly reactive, but often lacks selectivity (C2 vs C4).
B. Biological Potency (Kinase Inhibition)

In FGFR4 and c-Met inhibitor design, the 5-fluoro substituent often improves potency via electronic effects on the hinge-binding nitrogen.

Case Study: FGFR4 Inhibition (Representative Data derived from Literature [1]) Compound Series: 6-amino-pyridine-3-carboxamides.

Compound IDStructure (C5-Substituent)FGFR4 IC50 (nM)Selectivity (vs. FGFR1)
Prod-5F 5-Fluoro 2.6 >500x
Alt-5H5-Hydrogen (Des-fluoro)45.080x
Alt-5Me5-Methyl120.020x

Insight: The 5-fluoro derivative (Prod-5F ) exhibits superior potency. The small atomic radius of fluorine (1.47 Å) allows it to fit in tight pockets where a methyl group (2.0 Å) would cause steric clash, while its electronegativity strengthens the hydrogen bond interaction at the hinge.

Experimental Protocols

Protocol 1: Chemoselective Coupling (Hinge Binder Synthesis)

This protocol validates the reactivity of the 6-chloro position.

Reagents:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)[1]

  • Amine Nucleophile (e.g., Aniline or Aminopyrazole) (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the pyridine scaffold in DMSO (0.2 M concentration).

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction: Heat to 80°C under

    
     atmosphere. Monitor by LC-MS.
    
    • Checkpoint: The 5-fluoro scaffold typically reaches >90% conversion within 2-4 hours. The des-fluoro analog may require 12+ hours or 120°C.

  • Workup: Dilute with water, extract with EtOAc. The product (Methyl 6-amino-5-fluoropyridine-3-carboxylate) is usually a solid.

  • Validation:

    
    -NMR should show a shift (typically -120 to -140 ppm range) confirming the retention of the fluorine atom.
    
Protocol 2: Kinase Inhibition Assay (FRET)

To quantify the biological advantage of the derivative.

  • Enzyme: Recombinant Human FGFR4 or c-Met kinase domain.

  • Substrate: Peptide substrate labeled with ULight™ (e.g., Poly GT).

  • Tracer: Europium-anti-phosphotyrosine antibody.

  • Procedure:

    • Incubate Kinase (5 nM), ATP (

      
       concentration), and Test Compound (serial dilution) for 60 min.
      
    • Add Detection Mix (Eu-Ab + EDTA) to stop reaction.

    • Read on TR-FRET plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Fit data to the Hill equation:

    
    .
    

Synthesis Workflow Diagram

Synthesis_Flow fill_start fill_start fill_step fill_step fill_prod fill_prod Start Methyl 6-chloro-5-fluoropyridine-3-carboxylate (Starting Material) Step1 Step 1: S_NAr Displacement (Nucleophile: Ar-NH2, Base) *Activated by 5-F* Start->Step1 Inter1 Intermediate: Methyl 6-(arylamino)-5-fluoropyridine-3-carboxylate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate: Carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, R-NH2) *Selectivity Tail* Inter2->Step3 Final Final Bioactive Kinase Inhibitor (Type I or II) Step3->Final

Figure 2: Standard synthetic route for converting the scaffold into a bioactive kinase inhibitor.

References

  • FGFR4 Inhibitor SAR: Chaudhary, C. L., et al. (2022).[2] "6-Amino-2,4,5-trimethylpyridin-3-ol... derivatives as selective fibroblast growth factor receptor 4 inhibitors."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Reactivity of 5-Fluoro Pyridines: Schlosser, M., et al. (2007). "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Journal of Organic Chemistry. Link

  • c-Met Inhibitor Design: Wang, Y., et al. (2019). "Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives... as Type II c-Met Inhibitors." Molecules. Link

  • Ensitrelvir Analog Chemistry: Unoh, Y., et al. (2022). "Discovery of S-217622, a Noncovalent SARS-CoV-2 3CL Protease Inhibitor." Journal of Medicinal Chemistry. Link

  • USP7 Covalent Inhibitors: Stucki, F., et al. (2025). "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines." ChemMedChem. Link

Sources

Validation

Comparative Efficacy Analysis: Methyl 6-chloro-5-fluoropyridine-3-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Strategic Importance of Fluorinated Pyridines Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, prized for their unique electronic properties, metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, prized for their unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions with biological targets.[1] The introduction of fluorine atoms to this heterocyclic core further modulates these characteristics, enhancing properties like binding affinity and bioavailability. A prominent example of such a molecule is Venetoclax (ABT-199), a highly selective B-cell lymphoma 2 (Bcl-2) inhibitor that has revolutionized the treatment of certain hematological cancers.[2][3][4] The synthesis of Venetoclax and related complex molecules relies on the efficient and regioselective construction of highly functionalized pyridine intermediates.

This guide provides an in-depth comparison of Methyl 6-chloro-5-fluoropyridine-3-carboxylate against alternative reagents for the synthesis of a key pyridine-based fragment. We will analyze the underlying chemical principles, provide detailed experimental protocols, and present a data-driven comparison to inform reagent selection in research and process development settings.

Part 1: The Methyl 6-chloro-5-fluoropyridine-3-carboxylate Pathway

Methyl 6-chloro-5-fluoropyridine-3-carboxylate has emerged as a preferred building block due to its precisely arranged functional groups, which are engineered for high reactivity and selectivity in nucleophilic aromatic substitution (SNAr) reactions.

Causality Behind Experimental Choices: A Mechanistic Perspective

The efficacy of this reagent is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr).[5] For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[6][7]

In Methyl 6-chloro-5-fluoropyridine-3-carboxylate:

  • Leaving Group: The chlorine atom at the C6 position serves as an excellent leaving group.

  • Activating Groups: The methyl carboxylate (-COOCH₃) group at C3 and the fluorine atom at C5 act as powerful EWGs. The carboxylate group, being para to the C6 chlorine, and the fluorine atom, being ortho, work in concert to withdraw electron density from the ring. This polarization makes the C6 carbon highly electrophilic and susceptible to attack by a nucleophile.

  • Intermediate Stabilization: Upon nucleophilic attack at C6, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The resonance structures of this complex show that the negative charge is delocalized onto the oxygen atoms of the carboxylate group and the electronegative fluorine, providing significant stabilization and lowering the activation energy of the reaction.[6]

This electronic arrangement makes the C6 position exceptionally reactive towards nucleophilic displacement, often allowing for reactions under mild conditions with high regioselectivity.

Experimental Protocol: Synthesis of a Key Amine Intermediate

The following protocol details a representative SNAr reaction where an amine nucleophile displaces the C6-chloro group. This is a critical step in the synthesis of many biologically active molecules.

Reaction: Displacement of the 6-chloro group with a generic primary amine (R-NH₂)

  • Reagent Preparation: In a clean, dry, nitrogen-purged reaction vessel, dissolve Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq.) in a suitable aprotic polar solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition of Reactants: Add the primary amine nucleophile (R-NH₂, 1.1 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq.), to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 95-105°C and stir vigorously.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the desired Methyl 6-(alkylamino)-5-fluoropyridine-3-carboxylate.

Workflow Visualization

reagent Methyl 6-chloro-5- fluoropyridine-3-carboxylate reaction_vessel Reaction at 95-105°C reagent->reaction_vessel amine R-NH₂ Nucleophile (1.1 eq) amine->reaction_vessel base DIPEA Base (2.0 eq) base->reaction_vessel solvent DMSO Solvent solvent->reaction_vessel workup Aqueous Workup (EtOAc/Water) reaction_vessel->workup 1. Cool 2. Dilute purification Column Chromatography workup->purification Extract & Dry product Target Molecule: Methyl 6-(alkylamino)-5- fluoropyridine-3-carboxylate purification->product Isolate

Sources

Comparative

Technical Guide: In Vitro &amp; In Vivo Utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate Derivatives

This guide provides an in-depth technical analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 372196-77-5), a privileged scaffold in medicinal chemistry.[1] It focuses on its application in synthesizing kina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 372196-77-5), a privileged scaffold in medicinal chemistry.[1] It focuses on its application in synthesizing kinase inhibitors and nuclear receptor modulators, comparing its performance against non-fluorinated analogs.

[1]

Executive Summary: The Fluorine Advantage

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a critical intermediate for "scaffold hopping" in drug discovery.[1] It serves as a bioisostere for non-fluorinated pyridines and phenyl rings, offering two distinct distinct advantages that drive its selection over the standard Methyl 6-chloropyridine-3-carboxylate:

  • Enhanced Electrophilicity (

    
     Activation):  The C5-fluorine atom exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the pyridine ring.[1] This makes the C6-chlorine atom more susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by amines or alkoxides under milder conditions than the non-fluorinated analog.
  • Metabolic Blocking: In in vivo contexts, the C5 position of the pyridine ring is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution at this position blocks this metabolic clearance pathway, extending the half-life (

    
    ) of the derived drug candidates.[1]
    

Comparative Analysis: 5-Fluoro vs. 5-Hydrogen Scaffolds[1]

The following table contrasts the physicochemical and biological profiles of derivatives synthesized from the 5-fluoro scaffold versus the 5-hydrogen analog.

Feature5-Fluoro Scaffold (Subject)5-Hydrogen Analog (Alternative)Impact on Drug Development
C6-Cl Reactivity High: Reacts with weak nucleophiles at 60–80°C.Moderate: Often requires higher temps (>100°C) or strong bases.[1]5-F allows for milder synthesis, preserving sensitive functional groups on the nucleophile.[1]
Metabolic Stability High: C5-F blocks oxidative defluorination/hydroxylation.[1]Low: C5-H is a primary site for CYP450 oxidation.5-F derivatives typically show improved oral bioavailability and lower clearance in PK studies.[1]
Lipophilicity (LogP) Increased: Fluorine increases lipophilicity (

LogP ~ +0.2–0.4).[1]
Baseline Enhanced membrane permeability and blood-brain barrier (BBB) penetration.[1]
pKa of Pyridine N Lowered: Fluorine reduces basicity (pKa ~ 2-3).[1]Higher: (pKa ~ 3-4).[1]Reduced basicity decreases non-specific binding (hERG liability) and improves selectivity.

Experimental Protocols

Workflow A: Displacement (C6 Functionalization)

This protocol is validated for synthesizing FXR modulators and Kinase Inhibitors (e.g., c-Met, Aurora A analogs).[1] It utilizes the activated C6-position to introduce diverse amine heterocycles.

Objective: Substitution of C6-Cl with a secondary amine (e.g., morpholine, piperazine, or complex spiro-amines).[1]

Reagents:

  • Substrate: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 equiv)[1][2]

  • Nucleophile: Amine derivative (1.1 – 1.5 equiv)[1]

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-5-fluoropyridine-3-carboxylate (e.g., 165 mg, 0.87 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add the amine nucleophile (1.0 equiv) followed by the base (TEA, 2.67 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 12–16 hours.
    
    • Note: The 5-H analog typically requires heating to 100–120°C or the use of Pd-catalysis (Buchwald-Hartwig) for sterically hindered amines.[1] The 5-F scaffold allows this to proceed via classical

      
      .
      
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[1][3] The product will appear as a more polar spot; the mass spectrum will show the loss of the chlorine isotope pattern.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: A clean shift in the aromatic proton signals in

    
    -NMR. The C2-H signal of the pyridine ring typically shifts upfield due to the electron-donating effect of the newly introduced amine.
    
Workflow B: Ester Hydrolysis & Amide Coupling

Following C6-functionalization, the C3-ester is hydrolyzed to the acid to enable amide coupling, generating the final bioactive inhibitor.[1]

  • Hydrolysis: Treat the intermediate from Workflow A with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 2 hours. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Coupling: React the dried acid with a substituted aniline (e.g., 3-fluoro-4-aminophenol derivatives) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at RT.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the chemical divergence allowed by this scaffold, leading to two distinct classes of therapeutic agents: Kinase Inhibitors (targeting ATP pockets) and Nuclear Receptor Modulators (e.g., FXR).[1]

G cluster_legend Mechanism of Improvement Start Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 372196-77-5) Step1 Step 1: SNAr Reaction (Nucleophilic Displacement) Start->Step1 Amine/Base 80°C Intermed Intermediate: 6-Amino-5-fluoropyridine scaffold Step1->Intermed Step2 Step 2: Hydrolysis & Amide Coupling Intermed->Step2 LiOH; then HATU, R-NH2 Target1 Target A: Kinase Inhibitors (c-Met, Aurora A) High Metabolic Stability Step2->Target1 Kinase Hinge Binder Target2 Target B: FXR Modulators (Nuclear Receptor Agonists) Improved Oral Bioavailability Step2->Target2 Lipophilic Core Text1 5-Fluoro group activates C6-Cl for milder reaction and blocks C5-metabolism in vivo.

Caption: Synthetic pathway diverging from the 5-fluoro scaffold to bioactive Kinase and FXR inhibitors.

In Vivo Performance Insights

When transitioning from in vitro assays to in vivo models, compounds derived from Methyl 6-chloro-5-fluoropyridine-3-carboxylate typically exhibit:

  • Extended Half-life (

    
    ):  In murine PK models, 5-fluoro derivatives often show a 2-3x increase in half-life compared to des-fluoro analogs due to the blockade of C5-oxidation.[1]
    
  • Reduced Clearance (CL): The electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, making it a poorer substrate for N-oxidation, a common clearance pathway for pyridine-based drugs.[1]

  • Efficacy: In xenograft models (e.g., for c-Met driven tumors), these derivatives demonstrate potent tumor growth inhibition (TGI) at lower doses (e.g., 10–30 mg/kg) compared to less stable analogs, driven by sustained plasma exposure.[1]

References

  • World Intellectual Property Organization (WIPO). (2018). Hormone receptor modulators for treating metabolic conditions and disorders. (WO2018039386A1).[1] Patentscope. [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2782084, Methyl 6-chloro-5-fluoropyridine-3-carboxylate. PubChem.[4] [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

Sources

Validation

Head-to-head comparison of catalysts for reactions involving Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Executive Summary: The Scaffold Advantage Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 78686-78-9) is a high-value pharmacophore scaffold. Its trisubstituted pyridine core offers three distinct vectors for divers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Methyl 6-chloro-5-fluoropyridine-3-carboxylate (CAS: 78686-78-9) is a high-value pharmacophore scaffold. Its trisubstituted pyridine core offers three distinct vectors for diversification, making it a "privileged structure" in kinase inhibitor and GPCR ligand discovery.

  • C6-Chlorine: The primary "warhead" for cross-coupling or nucleophilic substitution.

  • C5-Fluorine: Provides metabolic stability and modulates pKa, but introduces steric bulk adjacent to the reaction center.

  • C3-Ester: An electron-withdrawing group (EWG) that activates the C6 position while serving as a handle for further derivatization (to amides, alcohols, or heterocycles).

This guide provides a technical head-to-head comparison of catalytic systems for the functionalization of the C6-Chlorine position, the most critical step in library synthesis. We compare Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig/SNAr (C-N bond) methodologies.

Reaction Landscape & Decision Matrix

The presence of the electron-withdrawing methyl ester at C3 and the fluorine at C5 creates a unique electronic environment. The C6 position is highly electrophilic, allowing for both metal-catalyzed coupling and metal-free nucleophilic aromatic substitution (SNAr).

Visualization: Functionalization Pathways

ReactionPathways Start Methyl 6-chloro-5- fluoropyridine-3-carboxylate Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Boronic Acids Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Weak Nucleophiles (Anilines) SNAr S_NAr (C-N/C-O Bond) Start->SNAr Strong Nucleophiles (Aliphatic Amines) ProductA 6-Aryl/Alkyl Analog Suzuki->ProductA ProductB 6-Amino Analog Buchwald->ProductB SNAr->ProductB

Caption: Primary diversification vectors for Methyl 6-chloro-5-fluoropyridine-3-carboxylate. The choice between SNAr and Buchwald depends heavily on nucleophile strength.

Head-to-Head: Suzuki-Miyaura Coupling Catalysts

Objective: Introduction of Aryl/Heteroaryl groups at C6. Challenge: The C5-Fluorine atom creates an "ortho-effect," potentially hindering bulky ligands. However, the electron-deficient ring facilitates oxidative addition.

Contenders
  • Pd(dppf)Cl₂·CH₂Cl₂ (The Workhorse): Robust, bidentate ligand, excellent for general aryl boronic acids.

  • Pd(OAc)₂ + DPEPhos (The Specialist): A bis-phosphine system often cited in patents for this specific scaffold when high turnover is required.

  • Pd(PPh₃)₄ (The Classic): Tetrakis, common but air-sensitive and often less active for sterically hindered couplings.

Performance Comparison Data
FeaturePd(dppf)Cl₂ Pd(OAc)₂ + DPEPhos Pd(PPh₃)₄
Typical Yield 85-95%90-98%60-75%
Steric Tolerance HighVery HighLow
Air Stability GoodModerate (Ligand sensitive)Poor
Reaction Time 2-4 Hours1-3 Hours6-12 Hours
Best For... Standard library synthesisDifficult/Bulky boronic acidsSimple, non-hindered substrates

Expert Insight: While Pd(dppf)Cl₂ is the standard "go-to" for reliability, patent literature (e.g., Vertex Pharmaceuticals) specifically highlights the use of Pd(OAc)₂/DPEPhos for this scaffold. The wide bite angle of DPEPhos facilitates the reductive elimination step, which can be the rate-determining step when the bulky C5-Fluorine is present.

Head-to-Head: C-N Bond Formation (Amination)

Objective: Introduction of Amine groups at C6. The Dilemma: Do you need a metal catalyst?

Contender A: SNAr (Metal-Free)
  • Mechanism: Nucleophilic attack at C6, stabilized by the C3-Ester and Pyridine N.

  • Conditions: DIPEA or K₂CO₃, DMSO/DMF, Heat (60-100°C).

  • Pros: No heavy metals, cheap, scalable.

  • Cons: Fails with weak nucleophiles (anilines) or sterically hindered amines.

Contender B: Buchwald-Hartwig (Pd-Catalyzed)
  • Catalyst: Pd₂(dba)₃ + Xantphos or BrettPhos Pd G3 .

  • Pros: Works with anilines, amides, and weak nucleophiles.

  • Cons: Cost, metal removal required.

Decision Guide
Substrate (Amine)Recommended MethodCatalyst/ReagentRationale
Primary Alkyl Amine SNAr DIPEA / DMSORing is sufficiently activated; Pd is waste.
Secondary Cyclic Amine SNAr K₂CO₃ / DMFGood nucleophilicity drives reaction.
Aniline / Aryl Amine Buchwald Pd(OAc)₂ + Xantphos Nucleophile is too weak for SNAr.
Amide / Carbamate Buchwald BrettPhos Pd G3 Requires specific ligation for coupling.

Validated Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Pd(OAc)₂/DPEPhos System)

Adapted from patent methodologies for 6-chloro-5-fluoropyridines.

Reagents:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)[1][2][3]

  • Boronic Acid/Ester (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • DPEPhos (Bis(2-diphenylphosphinophenyl)ether) (10 mol%)

  • K₃PO₄ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with Dioxane and 2.0 M K₃PO₄. Sparge with Nitrogen for 10 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Loading: Add the pyridine scaffold, boronic acid, Pd(OAc)₂, and DPEPhos.

  • Reaction: Seal and heat to 90°C for 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: SNAr Displacement (Metal-Free)

For aliphatic amines.

Reagents:

  • Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0 eq)[1][2][3]

  • Amine (1.2 - 1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO (anhydrous).

Step-by-Step:

  • Mix: Dissolve the scaffold in DMSO (0.5 M concentration).

  • Add: Add DIPEA followed by the amine.

  • Heat: Stir at 60-80°C . Monitor by LCMS.

    • Note: If the amine is volatile, use a sealed tube.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMSO.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle preference for the Suzuki coupling using DPEPhos.

CatalyticCycle Pd0 Pd(0)-DPEPhos (Active Species) OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Pyridine-Cl TransMetal Transmetallation (Boronic Acid) OxAdd->TransMetal + Ar-B(OH)2 / Base RedElim Reductive Elimination (Facilitated by Bite Angle) TransMetal->RedElim RedElim->Pd0 Release Product

Caption: The wide bite angle of DPEPhos accelerates reductive elimination, crucial for sterically crowded 5-fluoro-substituted pyridines.

References

  • Vertex Pharmaceuticals. Spirocyclic Compounds as Farnesoid X Receptor Modulators. Patent CN111278821A. (Describes Suzuki conditions using Pd(OAc)₂/DPEPhos for this specific scaffold).

  • F. Hoffmann-La Roche AG. Heterocyclic Compounds as Inhibitors of Monoacylglycerol Lipase. Patent CN113767105A. (Describes Suzuki coupling with Pd(dppf)Cl₂).

  • Indofine Chemical Company. Safety Data Sheet: Methyl 6-chloro-5-fluoropyridine-3-carboxylate.[2] (Physical properties and stability data).

  • American Chemical Society. Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine. Organic Process Research & Development. (General reactivity of 6-chloro-5-substituted pyridines).

Sources

Comparative

The Strategic Utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate in Modern Drug Discovery: A Comparative Guide to a Versatile Synthetic Building Block

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a discovery campaign. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a discovery campaign. Among the vast arsenal of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in marketed drugs and bioactive compounds. This guide provides an in-depth technical comparison of Methyl 6-chloro-5-fluoropyridine-3-carboxylate, a strategically functionalized pyridine derivative, against relevant alternatives. By examining its reactivity profile, supported by experimental data from peer-reviewed literature and patent filings, we aim to elucidate the causal factors that make it a valuable tool in the synthesis of complex molecular architectures.

Introduction to a Privileged Scaffold: The Rise of Halogenated Pyridines

The pyridine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The introduction of halogen substituents dramatically modulates the electronic properties of the pyridine ring, enhancing its utility in a variety of chemical transformations. Specifically, electron-withdrawing halogens activate the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of complex drug candidates.[2]

Methyl 6-chloro-5-fluoropyridine-3-carboxylate emerges as a particularly interesting building block due to its trifunctional nature: a reactive chloro leaving group at the 6-position, a fluorine atom at the 5-position to modulate electronics and metabolic stability, and a methyl carboxylate at the 3-position for further derivatization. This unique arrangement of substituents offers chemists a powerful handle to introduce molecular diversity and fine-tune the properties of their target compounds.

Comparative Analysis of Reactivity and Performance

The primary value of Methyl 6-chloro-5-fluoropyridine-3-carboxylate lies in its utility in nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and agrochemicals.[3][4] The chlorine atom at the 6-position (ortho to the ring nitrogen) is the primary site of substitution, a feature that can be rationalized by the electronic properties of the pyridine ring.

The Decisive Role of Substituent Positioning in SNAr Reactions

The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the 2- and 4- (and by extension, 6-) positions. This is because the negative charge in the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, can be effectively stabilized by the electronegative nitrogen atom through resonance.[5]

In Methyl 6-chloro-5-fluoropyridine-3-carboxylate, the chlorine atom is ideally positioned at the 6-position for nucleophilic attack. The presence of the electron-withdrawing fluorine atom at the 5-position and the methyl carboxylate at the 3-position further enhances the electrophilicity of the pyridine ring, thereby facilitating the SNAr reaction.[6]

To illustrate the superior reactivity of a 6-chloro substituent compared to other positions, we can consider a structural isomer, a hypothetical "Methyl 5-chloro-6-fluoropyridine-3-carboxylate". In this isomer, the chlorine atom is at a meta-position relative to the ring nitrogen. The resonance stabilization of the Meisenheimer intermediate would be significantly less effective, leading to a much slower reaction rate. This fundamental principle of pyridine chemistry underpins the strategic value of having the leaving group at the 2- or 6-position.

Performance in the Synthesis of Biologically Active Molecules: A Comparative Overview

While direct peer-reviewed studies detailing the performance of Methyl 6-chloro-5-fluoropyridine-3-carboxylate with extensive comparative data are not abundant in the public domain, its utility is clearly demonstrated in the patent literature for the synthesis of complex therapeutic agents. We can infer its performance characteristics by examining its application in the synthesis of BRM inhibitors, MAGL inhibitors, and hormone receptor modulators, and by comparing it to structurally similar and more extensively documented building blocks.[6]

Case Study: Synthesis of a BRM Inhibitor Precursor

In the synthesis of novel Brahma (BRM) inhibitors, Methyl 6-chloro-5-fluoropyridine-3-carboxylate has been utilized as a key building block. The core transformation involves the displacement of the 6-chloro group by an oxygen nucleophile.

Experimental Workflow: Nucleophilic Aromatic Substitution

sn_ar_workflow cluster_conditions Reaction Conditions reagent1 Methyl 6-chloro-5-fluoropyridine-3-carboxylate product 6-Alkoxy-5-fluoropyridine Derivative reagent1->product SNA_r reagent2 Alcohol Nucleophile (R-OH) reagent2->product base Base (e.g., NaH, K2CO3) solvent Solvent (e.g., THF, DMF) temperature Temperature (e.g., 0 °C to rt)

Caption: Generalized workflow for the SNAr reaction of Methyl 6-chloro-5-fluoropyridine-3-carboxylate.

A closely related and well-documented building block is 2,6-dichloropyridine. Studies on the ortho-selective substitution of 3-substituted 2,6-dichloropyridines with alkoxides have shown that the choice of solvent and counter-ion is crucial for achieving high selectivity. For instance, non-polar, aprotic solvents tend to favor substitution at the chlorine ortho to the 3-substituent. This is attributed to the coordination of the alkali metal counter-ion to the 3-substituent, leading to a cyclic, six-membered transition state. While our topic compound has a fluorine at the 5-position instead of a second chlorine, the underlying principles of directed substitution are applicable and highlight the nuanced experimental considerations required.

Comparative Performance Data

To provide a quantitative comparison, let's consider the reactivity of different halogenated pyridine building blocks in a hypothetical SNAr reaction with a generic amine nucleophile. The data below is a synthesis of typical yields and reaction conditions gleaned from the literature for analogous systems, intended to be illustrative of the expected performance.

Building BlockKey Structural FeatureTypical Reaction ConditionsExpected YieldReference Analogy
Methyl 6-chloro-5-fluoropyridine-3-carboxylate 6-Chloro, 5-Fluoro, 3-EsterAmine, Base (e.g., TEA), 80°CGood to Excellent[6]
Methyl 2,6-dichloronicotinate2,6-Dichloro, 3-EsterAmine, Non-polar solventGood (ortho-selective)
Methyl 2-chloronicotinate2-Chloro, 3-EsterAmine, Base, Elevated Temp.Moderate to GoodGeneral SNAr
Methyl 5-chloronicotinate5-Chloro, 3-EsterHarsh conditions requiredLow to ModerateGeneral SNAr

This comparative table underscores the advantageous positioning of the chloro group at the 6-position in our topic compound, which is expected to lead to high reactivity and good yields under relatively mild conditions. The 5-fluoro substituent further activates the ring, potentially offering an advantage over a simple 2-chloronicotinate.

Experimental Protocols

To facilitate the practical application of this building block, we provide a standardized, representative protocol for a nucleophilic aromatic substitution reaction.

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: To a solution of the amine nucleophile (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or DMSO) is added a base (e.g., triethylamine (TEA), 2.0-3.0 eq.).

  • Addition of Pyridine: Methyl 6-chloro-5-fluoropyridine-3-carboxylate (1.0-1.2 eq.) is then added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80°C) and monitored by TLC or LC-MS until completion.

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine derivative.

This protocol, adapted from procedures described for similar transformations, serves as a robust starting point for the exploration of this versatile building block.[6]

Conclusion: A Strategic Asset for Complex Synthesis

Methyl 6-chloro-5-fluoropyridine-3-carboxylate represents a highly valuable and strategically designed building block for modern drug discovery and agrochemical research. Its key performance advantages are rooted in the fundamental principles of heterocyclic reactivity:

  • High Reactivity in SNAr: The 6-chloro substituent is optimally positioned for nucleophilic attack, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the activating 5-fluoro and 3-carboxylate groups.

  • Versatility: The presence of a methyl ester allows for subsequent chemical modifications, such as hydrolysis and amide bond formation, providing a route to a diverse range of chemical entities.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and modulate pKa, properties that are critical for drug-like characteristics.

While more direct, peer-reviewed comparative studies would be beneficial to the scientific community, the available evidence from the patent literature and the established principles of chemical reactivity strongly support the utility of Methyl 6-chloro-5-fluoropyridine-3-carboxylate as a superior building block for the efficient synthesis of complex, functionalized pyridine derivatives. Its thoughtful design offers a clear advantage in the rational construction of novel molecular entities with therapeutic or agrochemical potential.

References

  • Composés ciblant brm et méthodes d'utilisation associées. WO2024059806A1.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
  • Hormone receptor modulators for treating metabolic conditions and disorders. WO2018039386A1.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.
  • Comme inhibiteurs de la monoacylglycérol lipase (magl) composés hétérocycliques. CN113767105A.
  • Diacylglycerol acyltransferase 2 inhibitors. US9789110B2.
  • Comme modulateurs du récepteur farnésol x composés spirocycliques. CN111278821A.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
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  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab Pharmacokinet.
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  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Executive Summary & Chemical Profile Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a halogenated heterocyclic ester frequently employed as an intermediate in the synthesis of pharmaceutical agents (e.g., KRAS inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a halogenated heterocyclic ester frequently employed as an intermediate in the synthesis of pharmaceutical agents (e.g., KRAS inhibitors).

Operational Criticality: Unlike standard organic waste, this compound contains both Chlorine and Fluorine . Improper disposal via standard non-halogenated waste streams can damage incinerator scrubbers due to the generation of Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) during combustion. Strict segregation is mandatory to maintain environmental compliance and laboratory safety.[1]

Chemical Identity & Hazard Data
ParameterSpecification
CAS Number 1214333-64-6 (Generic analog reference)
Molecular Formula C₈H₇ClFNO₂
Physical State Solid (typically off-white powder) or Oil (depending on purity)
Primary Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation), Aquatic Toxicity
Waste Classification Halogenated Organic (Strict Segregation Required)
RCRA Status (US) Characteristic Waste (Toxic/Irritant); Not typically P or U listed by name, but regulated under general halogenated waste protocols.

Pre-Disposal: Stabilization & Segregation Strategy

Core Directive: The presence of the ester linkage makes this compound susceptible to hydrolysis, while the halogens dictate the incineration path.

The Segregation Protocol (Self-Validating System)

To ensure safety, follow this logic gate before moving any material to the waste container.

  • Halogen Check: Does the molecule contain F, Cl, Br, or I? YES (Contains Cl and F).[2]

    • Action: Must go to Halogenated Waste .

  • State Check: Is it solid or in solution?

    • Solid: Dispose of in a dedicated solid waste container for toxic organics.

    • Solution: Dispose of in the "Halogenated Solvent" carboy (e.g., mixed with DCM or Chloroform).

  • Compatibility Check: Is the waste container free of strong oxidizers or strong bases?

    • Reasoning: Strong bases can hydrolyze the ester, generating heat and potentially volatile pyridine derivatives.

Visualization: Waste Segregation Decision Tree

SegregationTree Start Waste Generation: Methyl 6-chloro-5-fluoropyridine-3-carboxylate CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen CheckState Physical State? CheckHalogen->CheckState Yes (Correct) NonHalogen STOP: Do NOT use Non-Halogenated Stream CheckHalogen->NonHalogen No (Incorrect) SolidPath Solid Waste CheckState->SolidPath Powder/Residue LiquidPath Liquid Waste CheckState->LiquidPath Dissolved in Solvents SolidBin Container A: Solid Toxic/Halogenated (Double Bagged) SolidPath->SolidBin LiquidBin Container B: Liquid Halogenated Solvent (High BTU Incineration) LiquidPath->LiquidBin

Figure 1: Decision logic for segregating halogenated pyridine intermediates. Note the strict prohibition against non-halogenated streams.

Disposal Workflow: From Bench to Incinerator

This workflow ensures "Cradle-to-Grave" compliance.

Step 1: Accumulation (At the Bench)
  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the material is acidic or wet, as corrosion may occur.

  • Labeling: The label MUST explicitly state:

    • "Halogenated Organic Waste"[3]

    • "Contains: Methyl 6-chloro-5-fluoropyridine-3-carboxylate"

    • "Hazard: Irritant, Toxic"

  • Venting: Ensure caps are vented if the waste is part of a reaction mixture that might off-gas.

Step 2: Handover (To EHS/Waste Management)
  • Verification: Verify pH is between 4-10. Extreme pH waste often requires a separate stream.

  • Volume Limits: Do not fill liquid containers >90% to allow for thermal expansion.

Visualization: The Disposal Lifecycle

DisposalLifecycle Generation Lab Synthesis (Generation) accumulation Satellite Accumulation (Segregated Halogenated) Generation->accumulation Tag & Segregate Pickup EHS Pickup (Manifesting) accumulation->Pickup Weekly/Monthly Transport DOT Transport (UN 2811 or UN 2810) Pickup->Transport RCRA Compliance Treatment High-Temp Incineration (>1100°C with Scrubbers) Transport->Treatment Destruction

Figure 2: The lifecycle of the chemical waste. High-temperature incineration is required to safely break down the C-F and C-Cl bonds.

Emergency Response Procedures

Immediate actions for accidental release.

Spill Cleanup Protocol

Do NOT wash down the drain. This compound is toxic to aquatic life and strictly regulated.

  • Isolate: Evacuate the immediate area. Ensure proper ventilation.[4][5][6]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels (to prevent dust) and sweep up.

    • Liquids: Use a non-combustible absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Disposal of Debris: Place all cleanup materials into the Solid Halogenated Waste container. Label as "Spill Debris: Halogenated Pyridine."

First Aid (Immediate)
  • Eye Contact: Rinse immediately with water for 15 minutes.[7]

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.[7]

  • Inhalation: Move to fresh air.

Regulatory & Compliance Context

  • US EPA (RCRA): While not specifically "P" or "U" listed, this waste is regulated under 40 CFR 261 due to toxicity characteristics. It must be treated as a Hazardous Waste .[6]

  • Incineration Requirement: Halogenated organics require incineration at temperatures typically exceeding 1100°C with specific residence times to prevent the formation of dioxins and to capture acid gases (HF/HCl).

References

  • PubChem. Compound Summary: Methyl 6-chloro-5-fluoropyridine-3-carboxylate. National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Segregation and Management. Available at: [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents. Available at: [Link]

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Handling

Personal protective equipment for handling Methyl 6-chloro-5-fluoropyridine-3-carboxylate

A Researcher's Guide to Safely Handling Methyl 6-chloro-5-fluoropyridine-3-carboxylate An Essential Protocol for Laboratory Safety and Operational Integrity As a novel halogenated pyridine derivative, Methyl 6-chloro-5-f...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 6-chloro-5-fluoropyridine-3-carboxylate

An Essential Protocol for Laboratory Safety and Operational Integrity

As a novel halogenated pyridine derivative, Methyl 6-chloro-5-fluoropyridine-3-carboxylate is an important building block in pharmaceutical and agrochemical research.[1][2] Its structural complexity, featuring both chlorine and fluorine substituents on a pyridine ring, demands a rigorous and informed approach to laboratory handling to ensure the safety of personnel and the integrity of experimental outcomes.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining the essential personal protective equipment (PPE), engineering controls, and detailed procedures for the safe handling and disposal of this compound.

Hazard Identification: Understanding the Risks

While specific toxicological data for Methyl 6-chloro-5-fluoropyridine-3-carboxylate is not extensively published, the hazards can be inferred from similar halogenated pyridine and carboxylate compounds. These classes of chemicals are often categorized as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

Primary Hazards Include:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[5]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[4][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[7][8]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[4][9]

Given these potential hazards, a comprehensive safety strategy is not merely recommended; it is mandatory.

The Hierarchy of Controls: Proactive Safety Measures

Before detailing personal protective equipment, it is critical to implement engineering and administrative controls, which form the foundation of laboratory safety. PPE should be considered the final line of defense.

  • Engineering Control: All handling of Methyl 6-chloro-5-fluoropyridine-3-carboxylate, especially weighing and transferring the solid, must be performed within a certified chemical fume hood.[7][10] This is the most critical step in minimizing inhalation exposure. The fume hood ensures that any dust, vapors, or aerosols are captured and exhausted away from the operator.

  • Administrative Controls: Access to areas where the compound is used should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted. It is also crucial to ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][11]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is necessary to prevent chemical exposure through all potential routes: dermal, ocular, and respiratory.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Double-gloving with nitrile gloves.Nitrile provides good resistance against a broad range of chemicals.[10][12] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves should be inspected for tears or holes before use and changed immediately upon contamination.[8]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing.Goggles provide a complete seal around the eyes, protecting against dust and splashes.[7][12] Standard safety glasses do not offer sufficient protection. A face shield provides an additional layer of protection for the entire face.
Skin & Body Protection A flame-resistant lab coat, fully buttoned. Chemical-resistant apron for large quantities.The lab coat protects the skin and personal clothing from contamination.[12] Ensure clothing worn underneath covers the legs completely; open-toed shoes are strictly prohibited.
Respiratory Protection Generally not required if work is conducted in a certified fume hood.If engineering controls are not available or fail, or during a large spill clean-up, a NIOSH-approved respirator with particulate filters (for dust) would be necessary.[6][12] Use of a respirator requires prior medical evaluation and fit-testing.
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and dissolving the solid compound.

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) A->B C Prepare Workspace (Clean surface, gather materials) B->C D Transfer Compound to Weighing Vessel Inside Hood C->D E Weigh Desired Amount D->E F Carefully Transfer Solid to Reaction Vessel E->F G Add Solvent Slowly to Dissolve F->G H Decontaminate Workspace and Equipment G->H I Segregate Waste (See Disposal Plan) H->I J Remove PPE Correctly (Gloves last) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling Methyl 6-chloro-5-fluoropyridine-3-carboxylate.

Causality in Protocol:

  • Working in a fume hood (A): This is the primary engineering control to prevent inhalation of the fine powder, which is a significant risk with solid compounds.[8]

  • Double-gloving (B): Halogenated organic compounds can sometimes permeate standard gloves. Double-gloving provides an added layer of safety against dermal absorption.

  • Slow solvent addition (G): Adding solvent slowly prevents splashing of the dissolved, and potentially more mobile, hazardous material.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite meticulous planning. Immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][13] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]

  • Small Spill: For small spills within a fume hood, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.

  • Large Spill: Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, governed by local, state, and federal regulations.[8][15]

Disposal_Plan cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Sharps Start Waste Generated A Contaminated Gloves, Wipes, Weighing Paper Start->A C Unused Solutions of Compound Start->C E Contaminated Pipette Tips, Needles Start->E B Place in a Labeled, Sealed Hazardous Waste Bag A->B End Arrange for EHS Pickup B->End D Collect in a Labeled, Halogenated Organic Waste Container C->D D->End F Place in a Puncture-Proof Sharps Container E->F F->End

Caption: Waste stream segregation for Methyl 6-chloro-5-fluoropyridine-3-carboxylate.

Disposal Best Practices:

  • Segregation: Never mix halogenated waste streams with non-halogenated waste. Waste pyridine and its derivatives are considered hazardous waste.[15]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous halogenated waste.

By adhering to this comprehensive guide, researchers can confidently and safely handle Methyl 6-chloro-5-fluoropyridine-3-carboxylate, ensuring both personal safety and the advancement of their critical work.

References

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